Cyproheptadine Hydrochloride
Description
Historical Context of Cyproheptadine (B85728) Discovery and Early Research
Cyproheptadine was first patented in 1959 and introduced for medical use in 1961. wikipedia.org It was developed by Merck & Co., Inc. and emerged as a first-generation H1-antihistamine. patsnap.comnih.gov Early research quickly established that its activity was not limited to histamine (B1213489) antagonism. Scientists identified that the compound also possessed significant anticholinergic (muscarinic receptor antagonist) and, notably, antiserotonergic properties. nih.govwikipedia.org This dual antagonism of histamine and serotonin (B10506) receptors was a distinguishing feature compared to other antihistamines of its time. nih.gov The initial clinical applications were focused on treating allergic conditions such as hay fever, allergic rhinitis, conjunctivitis, urticaria, and pruritic skin disorders. wikipedia.orgnih.govfda.gov The sesquihydrate form of cyproheptadine hydrochloride, C21H21N·HCl·1½H2O, became the standard for oral administration formulations. fda.gov
Evolution of Research Perspectives on this compound Sesquihydrate
The understanding of this compound sesquihydrate has evolved considerably since its initial classification. The recognition of its potent antiserotonergic effects opened new avenues of research beyond allergology. nih.gov Researchers began investigating its impact on serotonin-mediated physiological processes. A key development was the observation of its orexigenic effect, or appetite stimulation, which was linked to its antagonism of serotonin receptors in the hypothalamus. taylorandfrancis.comdrugbank.com This led to extensive studies on its use for appetite stimulation in various underweight populations. taylorandfrancis.comnih.gov
Further research solidified its identity as a potent competitive antagonist at both H1 histamine and 5-HT2A serotonin receptors. nih.govnih.govdrugbank.com This dual action prompted investigations into its efficacy for the preventive treatment of vascular and migraine headaches. nih.govclevelandclinic.org Studies showed a significant reduction in migraine frequency in patients treated with the compound. wikipedia.org The evolution of research also saw its exploration for off-label applications, most notably in the management of serotonin syndrome, a condition caused by excessive serotonergic activity. nih.govdrugbank.com Its ability to block serotonin receptors made it a candidate for mitigating this potentially life-threatening condition. drugbank.com
Current Research Landscape and Emerging Areas for this compound Sesquihydrate
The current research landscape for this compound sesquihydrate is diverse, exploring its potential in novel therapeutic areas. One emerging field is oncology, with recent in-vitro studies investigating its use as a repurposed drug for gastric cancer. patsnap.com This research suggests that cyproheptadine can induce apoptosis (programmed cell death) in cancer cells, highlighting a new potential application. patsnap.com
In the realm of psychiatry and neurology, cyproheptadine continues to be a subject of study. It has been investigated for its potential to reduce sexual dysfunction induced by selective serotonin reuptake inhibitors (SSRIs) and for the treatment of post-traumatic stress disorder. wikipedia.org There is also ongoing research into its use for improving eating habits in children with pediatric feeding disorders. patsnap.com
Furthermore, its interaction with serotonergic psychedelics has been explored. Studies have examined its use as a "trip killer" to counteract the effects of substances like dimethyltryptamine (DMT), though results have been inconclusive and sometimes contradictory. wikipedia.org The compound's potential as a calcium channel blocker is another characteristic that informs current research, adding to its complex pharmacological profile. nih.gov
Significance of Investigating this compound Sesquihydrate in Contemporary Pharmacology
The continued investigation of this compound sesquihydrate holds significant value in contemporary pharmacology. Its well-established dual antagonism of histamine and serotonin receptors makes it a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes. nih.govdrugbank.com Its ability to interact with multiple receptor types, including histaminergic, serotonergic, and muscarinic receptors, provides a unique model for understanding drug-receptor interactions and polypharmacology. nih.gov
The exploration of cyproheptadine for new uses, such as in cancer therapy and managing side effects of other medications, exemplifies the important field of drug repurposing. patsnap.com Studying its off-label applications, from appetite stimulation to serotonin syndrome, provides critical insights that can lead to new, evidence-based therapeutic strategies. drugbank.comnih.gov As researchers continue to uncover the nuances of its mechanism of action, this compound sesquihydrate remains a relevant and important compound for pharmacological research and potential future therapeutic developments.
Interactive Data Tables
Table 1: Chemical and Pharmacological Properties of Cyproheptadine A summary of key identifiers and characteristics of the compound.
| Property | Value |
| IUPAC Name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine |
| Molecular Formula (Anhydrous) | C21H21N |
| Primary Mechanisms | H1-Receptor Antagonist, Serotonin (5-HT2) Receptor Antagonist |
| Other Actions | Anticholinergic, Calcium-Channel Blocker |
Table 2: Timeline of Key Research Developments for Cyproheptadine An overview of the evolution of scientific focus on the compound.
| Year | Development | Significance |
| 1959 | Patented | Marks the official discovery of the compound. wikipedia.org |
| 1961 | Introduced for Medical Use | Begins its clinical history as a first-generation antihistamine. wikipedia.org |
| 1960s | Orexigenic Effect Observed | Early research identifies its appetite-stimulating properties, expanding its potential use. nih.govnih.gov |
| 2013 | Migraine Prophylaxis Study | A study highlights its effectiveness in dramatically reducing migraine frequency. wikipedia.org |
| 2023-2025 | Cancer Research Emerges | In-vitro studies explore its potential as a repurposed drug for inducing apoptosis in gastric cancer cells. patsnap.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVNZLARAEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042586 | |
| Record name | Cyproheptadine hydrochloride | |
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Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-33-5, 41354-29-4 | |
| Record name | Cyproheptadine hydrochloride | |
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| Record name | Cyproheptadine hydrochloride anhydrous | |
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| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
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| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |
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Molecular and Structural Investigations of Cyproheptadine Hydrochloride Sesquihydrate
Structural Characterization and Analysis
Confirmation of Sesquihydrate Form via X-ray Diffraction and Thermogravimetric Analysis
The term "sesquihydrate" indicates that the crystal lattice of the compound incorporates one and a half molecules of water for every molecule of cyproheptadine (B85728) hydrochloride. chemicalbook.comsigmaaldrich.com This specific hydration state is confirmed through instrumental analysis.
Thermogravimetric Analysis (TGA) is a key technique used to determine the water content. In a TGA experiment, the sample is heated at a controlled rate, and its mass is continuously monitored. For cyproheptadine hydrochloride sesquihydrate, a specific mass loss corresponding to the evaporation of the water molecules would be observed. A study performing loss on drying analysis, a technique related to TGA, found a water content of 7.0–9.0%, which is consistent with the theoretical water content of the sesquihydrate form. nihs.go.jp Another analysis reported a water content of 7.6% as determined by Karl Fischer titration, further confirming the sesquihydrate nature. lgcstandards.com
X-ray Diffraction (XRD) provides definitive confirmation of the crystalline structure. The powder XRD pattern of the sesquihydrate form is unique and acts as a fingerprint, distinguishing it from anhydrous (water-free) or other hydrated forms. The specific arrangement of the this compound and water molecules in the crystal lattice results in a characteristic diffraction pattern with peaks at specific angles. govinfo.gov
Spectroscopic Characterization in Research: UV, IR, MS, and NMR Applications
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of this compound sesquihydrate.
Ultraviolet (UV) Spectroscopy: In research settings, the UV absorption spectrum of this compound in acidic solutions is used for identification. It typically exhibits two main absorption maxima. researchgate.net
| Solvent | λmax 1 | λmax 2 |
| 0.1N H₂SO₄ | 224 nm | 285 nm |
| Methanol (B129727) | 224 nm | 283 nm |
| Data sourced from analytical profiles of cyproheptadine. researchgate.net |
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 cm⁻¹ | Aromatic C-H stretch |
| ~2950 cm⁻¹ | Aliphatic C-H stretch |
| ~1600 cm⁻¹ | C=C stretching (aromatic rings) |
| ~750-800 cm⁻¹ | C-H bending (out-of-plane) |
| This table presents a summary of key vibrational bands. researchgate.netresearchgate.net |
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. researchgate.net In low-resolution mass spectrometry, the molecular ion (M+) peak for the free base (cyproheptadine) is observed at a mass-to-charge ratio (m/z) of 287. researchgate.netnist.gov High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the quantification of cyproheptadine in various samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. An analytical profile of cyproheptadine identified a characteristic singlet at a chemical shift (δ) of 2.1 ppm, which is assigned to the protons of the N-CH₃ group. researchgate.net Other signals in the spectrum correspond to the protons of the piperidine (B6355638) ring and the aromatic phenyl rings. researchgate.net More advanced NMR studies have investigated the compound's conformational flexibility in solution. nih.gov These studies have shown that in a chloroform (B151607) solution, this compound exists as two distinct conformational forms in an approximate 1:4 ratio. nih.gov The major conformer was identified as being similar to the form observed in the solid-state X-ray crystal structure. nih.gov
| Chemical Shift (δ) | Assignment |
| 2.1 ppm | Singlet, N-CH₃ protons |
| 2.2-3.0 ppm | Multiplet, Piperidine ring protons |
| 6.87 ppm | Singlet, C10 and C11 vinyl protons |
| 7.23 ppm | Multiplet, Aromatic phenyl ring protons |
| ¹H NMR data obtained in CDCl₃. researchgate.net |
Crystallographic Studies and Polymorphism Investigations
Crystallographic Studies: The three-dimensional arrangement of atoms in the solid state has been determined through single-crystal X-ray crystallography. These studies confirm the molecular geometry and the packing of molecules within the crystal lattice, including the positions of the water molecules and the chloride ion. The more populated conformer identified in NMR studies corresponds well with the form seen in the X-ray crystal structure of the compound. nih.gov
Polymorphism Investigations: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of a compound are chemically identical but have different physical properties. Research has shown that cyproheptadine can exhibit polymorphism depending on the crystallization conditions. researchgate.net A study investigating the effect of different solvents and processing conditions (such as room temperature, low-temperature cooling, and deep freezing) on the crystallization of cyproheptadine found that different crystal habits could be obtained. researchgate.net These different crystalline forms were analyzed using FT-IR spectroscopy, which showed variations in the spectra, indicating the presence of different polymorphs. researchgate.netresearchgate.net
Pharmacological Mechanisms of Action of Cyproheptadine Hydrochloride Sesquihydrate
Receptor Antagonism and Binding Dynamics
The primary mechanism of action for cyproheptadine (B85728) hydrochloride sesquihydrate is its competitive antagonism at histamine (B1213489) and serotonin (B10506) receptors. nih.govdrugbank.com This dual antagonism is relatively uncommon among first-generation antihistamines and is responsible for its distinct range of clinical applications. nih.gov The molecule's structure allows it to fit into the binding pockets of these different receptors, effectively blocking their activation. nih.gov
As an antihistamine, cyproheptadine hydrochloride sesquihydrate is a potent and competitive antagonist of the Histamine H1 receptor. nih.govdrugbank.comutah.edu Histamine H1 receptors are integral to the allergic response, and their activation by histamine leads to symptoms such as itching, vasodilation (widening of blood vessels), and increased vascular permeability. patsnap.com By blocking these receptors, cyproheptadine prevents histamine from binding and initiating this inflammatory cascade. patsnap.comnih.gov
Competitive binding assays confirm that cyproheptadine competes directly with histamine for H1 receptor sites. rxlist.comfda.gov This competitive interaction is the basis of its antihistaminic effects. drugbank.comnih.gov Efficacy studies have demonstrated its effectiveness in treating a variety of allergic conditions, including perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis. fda.govutah.edu A multicenter, randomized, double-blind, placebo-controlled study, while focused on appetite, underscored the clinical activity of the compound, which is mediated by its antihistaminic and antiserotonergic properties. nih.gov
Table 1: Efficacy of Cyproheptadine in a Placebo-Controlled Study
Note: Specific IC50 values for individual subtypes are not detailed in the provided sources, but non-selective 5-HT2 affinity is reported. selleckchem.comselleckchem.com
The antagonism of the 5-HT2B receptor by cyproheptadine has been a subject of significant research, particularly in the context of drug-induced cardiac valvulopathy. nih.govvub.beActivation of the 5-HT2B receptor by certain drugs, such as the dopamine agonist pergolide, has been linked to the development of myxoid thickening of heart valves and subsequent regurgitation. nih.govsemanticscholar.org A key study investigated whether cyproheptadine's 5-HT2B antagonist properties could prevent this adverse effect in an animal model. nih.govvub.beIn this research, rats treated with pergolide developed significant aortic regurgitation and valvular thickening. nih.govHowever, when cyproheptadine was administered concurrently with pergolide, it prevented the development of these valvular abnormalities. nih.govvub.besigmaaldrich.comHistopathological examination revealed that the valves of pergolide-treated animals had more 5-HT2B receptor-positive cells, an effect that was mitigated by cyproheptadine. nih.govvub.beThese findings suggest that the 5-HT2B receptor antagonism by cyproheptadine confers a protective effect against this specific form of drug-induced cardiac damage. nih.gov
Serotonin Receptor Antagonism
Role in Serotonin-Mediated Physiological Processes
Cyproheptadine is a potent serotonin antagonist, a key feature that distinguishes it from many other first-generation antihistamines. nih.gov This activity is central to its role in various physiological processes regulated by serotonin (also known as 5-hydroxytryptamine or 5-HT). The compound appears to exert its effects by competitively blocking serotonin from binding to its receptor sites. rxlist.comdrugbank.com
Research has demonstrated that cyproheptadine has a strong affinity for 5-HT2 receptors, with a non-selective antagonist profile and an IC50 of 0.6 nM for the 5-HT2 receptor. selleckchem.com It specifically acts as an antagonist at 5-HT2A and 5-HT2C receptors. patsnap.com This antagonism is implicated in its ability to stimulate appetite, as serotonin plays a role in the hypothalamic control of satiety. patsnap.comdrugbank.com By blocking these receptors, cyproheptadine can interfere with the signaling pathways that regulate food intake. patsnap.com
Furthermore, its anti-serotonergic action is crucial for its off-label use in managing serotonin syndrome, a condition of excessive serotonergic activity in the nervous system. patsnap.comutah.edu The overstimulation of 5-HT1A and 5-HT2A receptors is associated with the development of this syndrome. utah.edu Cyproheptadine's ability to nonspecifically antagonize both 5-HT1A and 5-HT2A receptors allows it to mitigate the effects of excess serotonin. utah.edu Studies have reported the resolution of clinical signs of serotonin syndrome in patients following the administration of cyproheptadine. nih.govnih.gov
Table 1: Serotonergic Receptor Activity of Cyproheptadine
| Receptor Subtype | Activity | Implicated Physiological Process |
|---|---|---|
| 5-HT2 | Potent Antagonist (IC50 = 0.6 nM) selleckchem.com | General Serotonin Blockade |
| 5-HT2A | Antagonist patsnap.comutah.edu | Appetite Regulation, Serotonin Syndrome |
| 5-HT2C | Antagonist patsnap.com | Appetite Regulation |
| 5-HT1A | Antagonist utah.edu | Serotonin Syndrome |
Anticholinergic Activity and Muscarinic Receptor Modulation
In addition to its effects on serotonin and histamine receptors, this compound sesquihydrate possesses significant anticholinergic properties. patsnap.comfda.gov This activity results from its ability to act as an antagonist at muscarinic acetylcholine receptors. patsnap.com
Studies have been conducted to determine the affinity of cyproheptadine for various muscarinic receptor subtypes. In vitro functional experiments have shown that cyproheptadine displays a high affinity for M1, M2, and M3 muscarinic receptor subtypes. nih.gov Notably, the research indicated that the compound does not discriminate between these subtypes, exhibiting a similar affinity across all three (pA2 = 7.99-8.02). nih.gov This non-selective blockade of muscarinic receptors is responsible for its characteristic anticholinergic effects. patsnap.com The interaction of cyproheptadine with cholinergic receptors, specifically CHRM1, CHRM2, and CHRM3, is a key component of its pharmacological profile. maayanlab.cloud
Other Pharmacological Targets and Inhibitory Activities
Beyond its well-established antihistaminic, antiserotonergic, and anticholinergic actions, cyproheptadine interacts with other significant pharmacological targets.
SETD7/9 Methyltransferase Inhibition
Recent research has identified cyproheptadine as an inhibitor of the SET domain-containing lysine methyltransferase 7/9 (SETD7/9). selleckchem.comnih.gov SETD7/9 is a histone methyltransferase that also methylates non-histone proteins, including the estrogen receptor α (ERα), a key factor in the progression of certain breast cancers. nih.gov
In a high-throughput screening, cyproheptadine was identified as a novel inhibitor of SETD7/9. nih.govnih.gov Kinetic and X-ray crystallographic analyses have revealed the mechanism of this inhibition. Cyproheptadine binds within the substrate-binding pocket of the SETD7/9 enzyme, where it competes with the methyl group acceptor, thereby inhibiting the enzyme's activity. nih.govsemanticscholar.org The IC50 for this inhibition was determined to be 1.0 μM. researchgate.net This inhibitory action on SETD7/9 has been shown to decrease the expression and transcriptional activity of ERα in human breast cancer cells, leading to the inhibition of estrogen-dependent cell growth. nih.gov
Modulation of Potassium Currents in Neurons
Cyproheptadine has been shown to modulate the activity of voltage-gated potassium (K+) channels in neurons, an action independent of its effects on histamine and serotonin receptors. nih.govplos.org Specifically, it enhances the delayed rectifier outward K+ current (IK) in mouse cortical neurons. nih.govnih.gov
This modulation is not a direct blockade but rather occurs through a complex intracellular signaling pathway. The evidence suggests that cyproheptadine binds to the sigma-1 receptor, which then, via a Gi-protein pathway, modulates the activity of protein kinase A (PKA) to increase the IK. nih.govplos.org This effect was observed with both intracellular and extracellular application of the compound. plos.org By increasing the excitability of neurons in the medial prefrontal cortex, this modulation of TEA-sensitive IK channels and other potassium channels may contribute to some of the compound's neurological effects. nih.gov
Calcium-Channel Blocking Actions
Cyproheptadine also functions as a calcium-channel blocker. nih.gov This action has been demonstrated in vascular smooth muscle, particularly in the canine basilar artery. nih.gov
Research has shown that cyproheptadine is equipotent in blocking contractions of the basilar artery induced by various agents, including serotonin, norepinephrine, potassium, and calcium itself. The IC50 for this blocking action was found to be between 41 to 45 nM. nih.gov This suggests that the primary mechanism for preventing these contractions is the antagonism of calcium channels, rather than specific antagonism of serotonin or norepinephrine receptors in this context. This calcium-channel blocking property is considered a unique aspect of its pharmacology among drugs used for migraine prophylaxis. nih.gov
Table 2: Summary of Other Pharmacological Targets
| Target | Action | Mechanism | Key Finding |
|---|---|---|---|
| SETD7/9 Methyltransferase | Inhibition nih.gov | Competes with methyl group acceptor in the substrate-binding pocket. nih.govsemanticscholar.org | IC50 = 1.0 μM researchgate.net |
| Potassium Channels | Modulation (Enhances IK) nih.govnih.gov | Acts via sigma-1 receptor and PKA signaling pathway. nih.govplos.org | Increases excitability of cortical neurons. nih.gov |
| Calcium Channels | Blockade/Antagonism nih.govnih.gov | Prevents induced contractions in vascular smooth muscle. nih.gov | IC50 = 41 to 45 nM for blocking canine basilar artery contractions. nih.gov |
Preclinical Research and Experimental Models
In Vitro Studies
Cyproheptadine (B85728) hydrochloride sesquihydrate has demonstrated notable effects on the viability and proliferation of various cancer cell lines in laboratory settings. Studies have shown that it can reduce the viability of multiple myeloma and leukemia cell lines in a time- and dose-dependent manner. researchgate.netmedchemexpress.com Specifically, concentrations ranging from 5 to 30 μM were effective in diminishing the viability of these hematological cancer cells over 24 to 72 hours. medchemexpress.com
In solid tumors, cyproheptadine has also shown potent inhibitory effects. Research on human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Huh-7, revealed that cyproheptadine significantly inhibits their proliferation, while exhibiting minimal toxicity towards normal hepatocytes. nih.govnih.govspringermedizin.de Similar anti-proliferative activities have been observed in bladder cancer cell lines, where a concentration of 50 μM for 24 hours was sufficient to inhibit cell growth. medchemexpress.com Furthermore, studies on lung cancer have shown that cyproheptadine possesses potent cytotoxic effects against different lung cancer cell lines, including Lewis Lung Carcinoma (LLC1) and A549 cells, inhibiting their growth, migration, and invasion. medchemexpress.comnih.govnih.gov In glioblastoma C6 cells, cyproheptadine has been found to inhibit cell proliferation at concentrations between 62.5 and 95 μM over 24 to 72 hours. medchemexpress.com
| Cell Line Type | Specific Cell Lines | Observed Effect | Effective Concentration Range |
|---|---|---|---|
| Myeloma & Leukemia | Not Specified | Reduced cell viability | 5-30 μM medchemexpress.com |
| Hepatocellular Carcinoma | HepG2, Huh-7 | Inhibited proliferation | Not Specified nih.govnih.gov |
| Glioblastoma | C6 | Inhibited proliferation | 62.5-95 μM medchemexpress.com |
| Bladder Cancer | Not Specified | Inhibited proliferation | 50 μM medchemexpress.com |
| Lung Cancer | LLC1, A549 | Inhibited growth, migration, and invasion | 20-30 μM medchemexpress.com |
Beyond inhibiting proliferation, cyproheptadine actively induces programmed cell death (apoptosis) and causes cell cycle arrest in various cancer cells. nih.govresearchgate.net In hepatocellular carcinoma cells, it was found to arrest the cell cycle, and in the Huh-7 cell line, it specifically increased the percentage of cells in the sub-G1 population, which is indicative of apoptosis. nih.gov This was further supported by an increase in annexin (B1180172) V staining and elevated levels of PARP and its cleaved form, which are markers of apoptosis. nih.gov
Similarly, in bladder cancer cells, cyproheptadine treatment leads to cell cycle arrest in the G1 phase, which is followed by apoptosis and necrosis. medchemexpress.com Studies on C6 glioblastoma cells also demonstrated a dose-dependent increase in apoptosis following treatment with cyproheptadine, as confirmed by Annexin V and caspase 3 assays. nih.gov This induction of apoptosis is a key mechanism behind its anti-tumor properties observed in vitro. nih.govresearchgate.net
In C6 glioblastoma cells, a specific mechanism of action for cyproheptadine has been identified involving the cellular redox environment and a key regulatory protein. nih.gov Research has shown that cyproheptadine disrupts the thiol/disulfide balance within these cells, leading to a drop in thiol and disulfide content. nih.govresearchgate.net This disruption contributes to the induction of apoptosis. nih.govresearchgate.net
Concurrently, cyproheptadine treatment leads to a dose-dependent increase in the protein levels of Sirtuin 1 (SIRT1). nih.govresearchgate.net The enhancement of SIRT1, a protein involved in cellular regulation, alongside the disruption of the thiol/disulfide homeostasis, suggests a multi-faceted mechanism by which cyproheptadine exerts its anti-cancer effects in this cell type. nih.govresearchgate.net These actions are also associated with a decrease in inflammatory proteins. nih.gov
The anti-proliferative effect of cyproheptadine in hepatocellular carcinoma (HCC) cells is linked to the activation of specific signaling pathways. nih.govnih.gov Studies have demonstrated that cyproheptadine-mediated cell cycle arrest is dependent on the activation of p38 MAP kinase in HepG2 cells. nih.govnih.gov In Huh-7 cells, the cell cycle arrest involves the activation of both p38 MAP kinase and CHK2. nih.gov
Treatment of both HepG2 and Huh-7 cell lines with cyproheptadine resulted in a marked increase in the phosphorylated form of p38 MAPK after just one hour. researchgate.net This activation of p38 MAPK signaling is considered a common pathway through which cyproheptadine up-regulates cell cycle regulatory proteins such as HBP1, p16INK4A, and p27, ultimately leading to the suppression of HCC cell proliferation. nih.govuni.lu
In the realm of neuropharmacology, cyproheptadine has been shown to modulate neuronal excitability. Studies using mouse cortical neurons have revealed that cyproheptadine enhances the delayed rectifier outward potassium current (IK) in a concentration-dependent manner, with effects observed from 20 nM to 20 µM. medchemexpress.complos.org This action is mediated through a sigma-1 receptor-mediated protein kinase A pathway. nih.govnih.gov
In current-clamped pyramidal neurons from mouse medial prefrontal cortex slices, a 10 µM concentration of cyproheptadine was found to significantly increase excitability. medchemexpress.comnih.govnih.gov This was characterized by several key changes:
A reduction in the current density required to generate action potentials. medchemexpress.comnih.gov
An increase in the instantaneous frequency of action potentials evoked by a depolarizing current. nih.gov
Depolarization of the resting membrane potential. medchemexpress.comnih.gov
A decrease in the delay time to elicit an action potential. medchemexpress.comnih.gov
A reduction in the spike threshold potential. medchemexpress.comnih.gov
These findings suggest that cyproheptadine's influence on ion channels can significantly alter neuronal activity. nih.gov
| Parameter | Effect |
|---|---|
| Current Density for Action Potential | Reduced medchemexpress.comnih.gov |
| Instantaneous Firing Frequency | Increased nih.gov |
| Resting Membrane Potential | Depolarized medchemexpress.comnih.gov |
| Action Potential Delay Time | Decreased medchemexpress.comnih.gov |
| Spike Threshold Potential | Reduced medchemexpress.comnih.gov |
Cyproheptadine is recognized as a potent competitive antagonist at both serotonin (B10506) and histamine (B1213489) receptors. drugbank.comnih.gov Its therapeutic effects in allergic conditions are attributed to its competition with free histamine and serotonin for binding at H1 and 5-HT receptors, respectively. drugbank.comguidetopharmacology.org
In vitro functional experiments have been conducted to determine its affinity for various receptor subtypes. A study investigating its affinity for muscarinic receptor subtypes in rabbit vas deferens (M1 and M2 receptors) and guinea-pig ileum (M3 receptors) found that cyproheptadine displayed high affinity for all three muscarinic subtypes, but it did not discriminate between them, showing pA2 values in the range of 7.99-8.02. nih.gov
Further research into its affinity for serotonin 5-HT2 receptor subtypes has provided more detailed binding data. The binding affinities (pKi) of cyproheptadine for the 5-HT2A, 5-HT2B, and 5-HT2C receptors have been quantified, demonstrating its high affinity for this receptor family. nih.gov
| Receptor Family | Receptor Subtype | Affinity Value (pKi or pA2) | Tissue/System |
|---|---|---|---|
| Muscarinic | M1, M2, M3 | pA2 = 7.99-8.02 nih.gov | Rabbit vas deferens, Guinea-pig ileum nih.gov |
| Serotonin (5-HT2) | 5-HT2A | pKi = 8.80 nih.gov | Rat cerebral cortex nih.gov |
| 5-HT2B | pA2 = 9.14 nih.gov | Rat stomach fundus nih.gov | |
| 5-HT2C | pKi = 8.71 nih.gov | Pig choroidal plexus nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| Annexin V |
| Caspase-3 |
| CHK2 |
| Cyproheptadine hydrochloride sesquihydrate |
| HBP1 |
| Histamine |
| p16INK4A |
| p27 |
| p38 MAP Kinase |
| PARP |
| Potassium |
| Serotonin |
| Sirtuin 1 (SIRT1) |
In Vivo Animal Models
This compound sesquihydrate has demonstrated notable efficacy as both a histamine and serotonin antagonist in various laboratory animal models. Its ability to counteract the physiological effects of these amines has been a cornerstone of its preclinical evaluation.
In laboratory animals, cyproheptadine has been shown to effectively antagonize several of the pharmacodynamic effects of serotonin, including bronchoconstriction and vasodepression drugbank.com. Similarly, it has demonstrated comparable efficacy in counteracting histamine-mediated effects drugbank.com. In studies on cats with experimentally induced asthma, the administration of cyproheptadine, a known serotonin antagonist, was investigated for its potential to diminish eosinophilic airway inflammation by blocking the actions of serotonin avma.orgnih.gov. While the study did not find a significant decrease in airway eosinophilic inflammation, it acknowledged the role of serotonin in the acute-phase response of allergic asthma, which includes smooth muscle constriction and vasodilation avma.orgnih.gov.
The anti-edema and antispasmodic properties of cyproheptadine have been documented in several rodent models. In rats, cyproheptadine has been shown to inhibit microvascular leakage induced by various inflammatory stimuli d-nb.info. For instance, it effectively inhibited histamine and TM-N49 elicited microvascular leakage d-nb.info. Furthermore, in a study investigating inflammatory edema induced by phospholipases A2 from snake venom in rat dorsal skin, pretreatment with cyproheptadine markedly reduced the induced edema gilbertodenucci.com. The compound also demonstrated inhibitory effects on paw edema induced by bee venom in rats, highlighting its role in antagonizing inflammatory mediators like histamine and serotonin researchgate.net. In models of gastric lesions in rats induced by compound 48/80, a mast cell degranulator, cyproheptadine potently inhibited the formation of these lesions, which are believed to be primarily caused by the release of serotonin nih.gov.
| Animal Model | Edema Inducing Agent | Effect of Cyproheptadine | Reference |
|---|---|---|---|
| Rat | TM-N49 | Inhibited microvascular leakage | d-nb.info |
| Rat | Phospholipase A2 | Markedly reduced edema | gilbertodenucci.com |
| Rat | Bee Venom | Inhibited paw edema | researchgate.net |
| Rat | Compound 48/80 | Potently inhibited gastric lesions (related to edema) | nih.gov |
Preclinical studies have indicated a protective role for cyproheptadine in the context of burn shock in mice. Research has shown that cyproheptadine has a protective effect against lethal burns in this animal model nih.gov. While the precise mechanisms were not fully elucidated in the available literature, the compound's known antihistaminic and antiserotonergic properties are thought to contribute to this protective effect. Further research has explored the anti-endotoxic shock effects of cyproheptadine in rats, where it was found to improve survival rates by inhibiting the expression of tumor necrosis factor-alpha (TNF-α), enhancing superoxide dismutase (SOD) activity, and reducing lipid peroxidation researchgate.netnih.govmednexus.org. These mechanisms may also be relevant to its protective effects in burn-related shock.
Cyproheptadine has been investigated for its anti-tumor properties in murine models, with studies focusing on Lewis Lung Carcinoma (LLC1) tumor growth and the formation of malignant ascites. In a syngeneic murine model using LLC1 cells, treatment with cyproheptadine resulted in a decreased growth of subcutaneous tumors nih.govresearchgate.net. The study also noted that cyproheptadine treatment led to a rewiring of metabolomic pathways and a downregulation of certain amino acids in the tumor tissues nih.govresearchgate.net.
In a different murine model, cyproheptadine demonstrated the ability to completely inhibit the formation of malignant ascites in mice injected with MDAY-D2 leukemia cells.
| Tumor Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Lewis Lung Carcinoma (LLC1) | Mouse | Decreased growth of subcutaneous tumors. | nih.govresearchgate.net |
| MDAY-D2 Leukemia | Mouse | Completely inhibited the formation of malignant ascites. |
The neurological effects of cyproheptadine in animal models present a complex picture, with some studies indicating proconvulsant properties while others suggest anticonvulsant activity in specific contexts.
Research in mice has shown that cyproheptadine pretreatment can reduce the seizure threshold and increase the severity of seizures induced by maximum electroshock (MES), pentylenetetrazol (PTZ), and picrotoxin nih.govresearchgate.netresearchgate.net. These studies also found that cyproheptadine decreased the efficacy of clinically used anti-epileptic drugs such as phenytoin (B1677684) and diazepam, and was associated with increased mortality in these seizure models nih.govresearchgate.netresearchgate.net. The proposed mechanism for these proconvulsant effects is the antagonism of 5-HT(1/2) and H(1) receptors, as decreased neurotransmission of serotonin and histamine in the brain is thought to reduce the seizure threshold nih.govresearchgate.netresearchgate.net.
Conversely, a study in rats exposed to the chemical warfare nerve agent soman (B1219632) demonstrated that cyproheptadine has anticonvulsant efficacy nih.gov. In this model, cyproheptadine was effective in controlling seizures, improving survival, and reducing seizure duration nih.gov. When administered shortly after soman exposure, it significantly reduced the incidence of seizures nih.gov. When given at the onset of seizures, it was able to terminate them in a high percentage of the animals nih.gov.
| Animal Model | Seizure Induction Method | Observed Effect of Cyproheptadine | Reference |
|---|---|---|---|
| Mouse | Maximum Electroshock (MES) | Increased duration of tonic hind limb extension (proconvulsant) | nih.govresearchgate.netresearchgate.net |
| Mouse | Pentylenetetrazol (PTZ) | Decreased latency to clonic convulsions (proconvulsant) | nih.govresearchgate.netresearchgate.net |
| Mouse | Picrotoxin | Decreased latency to clonic convulsions (proconvulsant) | nih.govresearchgate.netresearchgate.net |
| Rat | Soman (nerve agent) | Reduced seizure incidence and duration (anticonvulsant) | nih.gov |
Valvulopathy Prevention in Rat Models
Serotonergic drugs have been linked to the development of cardiac valvulopathy, characterized by myxoid thickening and regurgitation of heart valves. nih.govvub.be This adverse effect is thought to be mediated by the 5-hydroxytryptamine (5-HT)2B receptor. nih.govvub.be Cyproheptadine, known for its 5-HT2B receptor antagonist properties, has been investigated for its potential to prevent this drug-induced valvular heart disease in animal models. nih.govvub.beresearchgate.net
A significant study investigated the preventive effects of cyproheptadine in a rat model of pergolide-induced valvulopathy. nih.govvub.be Pergolide is a serotonergic drug known to cause valvular heart disease. nih.govvub.be In this study, male Wistar rats were treated for 20 weeks with pergolide alone, pergolide combined with cyproheptadine, cyproheptadine alone, or a control vehicle. nih.govvub.be
Echocardiographic and histopathological examinations were conducted to assess the development of valvulopathy. nih.govvub.be The results demonstrated that all rats treated with pergolide alone developed aortic regurgitation. nih.govvub.be In contrast, the incidence of aortic regurgitation was significantly lower in the group that received both pergolide and cyproheptadine, as well as in the control and cyproheptadine-only groups. nih.govvub.be
Histopathological analysis of the heart valves revealed that pergolide treatment led to a significant increase in the thickness and myxoid appearance of both aortic and mitral valves. nih.govvub.be Furthermore, there was an increased number of 5-HT2B receptor-positive cells in the valves of pergolide-treated rats. nih.govvub.be Co-administration of cyproheptadine with pergolide effectively prevented these histopathological changes, with valve thickness and the number of 5-HT2B receptor-positive cells remaining similar to the control group. nih.govvub.be
These findings suggest that cyproheptadine can prevent the development of pergolide-induced valvulopathy in rats by blocking the 5-HT2B receptors on the heart valves. nih.govvub.beresearchgate.net
Table 1: Effects of Cyproheptadine on Pergolide-Induced Valvulopathy in Rats
| Treatment Group | N | Aortic Regurgitation at 20 Weeks | Mitral Valve Thickness (µm) | Aortic Valve Thickness (µm) |
|---|---|---|---|---|
| Control | 12 | Less frequent | Normal | Normal |
| Cyproheptadine | 12 | Less frequent | Normal | Normal |
| Pergolide | 14 | All animals | Increased | Increased |
| Pergolide + Cyproheptadine | 12 | Less frequent | Normal | Normal |
Studies on Food Intake and Body Weight Gain in Rats
The effects of cyproheptadine on appetite and body weight have been a subject of interest in preclinical research, with several studies investigating its impact on food and water intake in rat models. nih.govnih.gov These studies have explored the compound's potential to stimulate appetite and promote weight gain. researchgate.net
Research has indicated that cyproheptadine's influence on weight gain may not solely be due to an increase in food intake. researchgate.net Some studies suggest that the observed body weight gain in rats treated with cyproheptadine could also be attributed to lower energy expenditure. researchgate.net The sedative effects of cyproheptadine, a known side effect, are thought to contribute to this reduction in energy expenditure. researchgate.net
The collective evidence from these preclinical studies in rats points towards cyproheptadine's ability to influence both food intake and body weight, although the precise interplay between appetite stimulation and energy expenditure is still under investigation.
Table 2: Summary of Preclinical Findings on Cyproheptadine's Effects in Rats
| Parameter | Observation in Rat Models | Potential Mechanism of Action |
|---|---|---|
| Food Intake | Increased | Appetite stimulation |
| Body Weight | Increased | Increased food intake and/or decreased energy expenditure |
| Water Intake | Investigated | Part of overall metabolic effect assessment |
Pharmacokinetics and Drug Metabolism Research
Absorption and Distribution Studies
Cyproheptadine (B85728) hydrochloride is effectively absorbed following oral administration. patsnap.com Studies in healthy adult subjects have shown that after oral ingestion, peak plasma concentrations of the drug are reached within 1 to 3 hours. wikipedia.org However, another study using a radiolabeled form of the drug observed that peak plasma concentrations of radioactivity, which likely represented cyproheptadine metabolites, occurred 6 to 9 hours after administration. medcentral.com The bioavailability of the drug is influenced by the route of administration. A comparative study between oral and sublingual administration in healthy males demonstrated significantly higher absorption with the oral route. nih.govnih.govdrugbank.com
Once absorbed, cyproheptadine is widely distributed throughout the body. It exhibits a high degree of binding to plasma proteins, with reports indicating a binding rate of 96% to 99%. wikipedia.org The drug is also known to cross the blood-brain barrier, which contributes to its effects on the central nervous system. patsnap.com Studies in rats have indicated that cyproheptadine and its metabolites have large volumes of distribution, suggesting extensive tissue uptake. colab.wsnih.gov
Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Sublingual Cyproheptadine
| Parameter | Oral Administration (8 mg) | Sublingual Administration (8 mg) |
| Mean Cmax (Maximum Concentration) | 30.0 µg/L | 4.0 µg/L |
| Mean Tmax (Time to Maximum Concentration) | 4 hours | 9.6 hours |
| Mean AUC (Area Under the Curve) | 209 µg·hr/L | 25 µg·hr/L |
| Data sourced from a comparative study in five healthy males. nih.govnih.govdrugbank.com |
Metabolic Pathways and Metabolite Identification
Cyproheptadine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP450) enzyme system. patsnap.com The metabolic transformations are complex, involving several key pathways that lead to a variety of metabolites. psu.edu In humans, the primary metabolic processes include glucuronidation, aromatic hydroxylation, N-demethylation, and oxidation of the heterocyclic ring. psu.edu
The principal metabolite of cyproheptadine identified in human urine is a quaternary ammonium (B1175870) glucuronide conjugate. medcentral.comnih.govdrugbank.comfda.gov This unique and significant metabolic pathway involves the direct conjugation of glucuronic acid to the tertiary amine of the piperidine (B6355638) ring, forming a quaternary ammonium-linked glucuronide. nih.govnih.gov This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1.4 isoform. nih.gov Studies using rabbit hepatic microsomes have successfully synthesized this major human metabolite, confirming its structure. nih.gov During chronic administration, this conjugate accounts for a substantial portion of the excreted dose. medcentral.com
N-demethylation is another metabolic pathway for cyproheptadine, although it is considered a minor route in humans. psu.edu This process results in the formation of desmethylcyproheptadine (B50868) (N-desmethylcyproheptadine). psu.edunih.gov
Epoxidation at the 10,11-position of the dibenzocycloheptene ring has been identified as a metabolic route in animal and microbial studies. nih.gov Research using the fungus Cunninghamella elegans identified cyproheptadine 10,11-epoxide as a metabolite. nih.gov Pharmacokinetic studies in rats have investigated the interplay between these pathways, suggesting that demethylation often precedes epoxidation, leading to the formation of desmethylcyproheptadine-epoxide. colab.wsnih.gov However, evidence from human metabolism studies indicates that 10,11-epoxidation is not a significant metabolic pathway in humans. psu.edu
Table 2: Identified Metabolites of Cyproheptadine
| Metabolite | Metabolic Pathway | Species/Model |
| Cyproheptadine Quaternary Ammonium Glucuronide | Glucuronidation | Human, Rabbit fda.govnih.gov |
| Desmethylcyproheptadine (DMCPH) | N-Demethylation | Human, Rat, Fungus colab.wspsu.edunih.gov |
| Cyproheptadine 10,11-epoxide | Epoxidation | Rat, Fungus colab.wsnih.gov |
| Desmethylcyproheptadine-epoxide (DMCPHepo) | Demethylation & Epoxidation | Rat colab.wsnih.gov |
| Hydroxycyproheptadine | Aromatic Hydroxylation | Fungus nih.gov |
| Cyproheptadine N-oxide | N-Oxidation | Fungus nih.gov |
| The significance of some pathways, like epoxidation, differs between species. psu.edu |
Excretion Profiles (Renal and Fecal Clearance)
The elimination of cyproheptadine and its metabolites occurs through both renal and fecal pathways. Following a single oral dose of radiolabeled cyproheptadine, at least 40% of the administered radioactivity is excreted in the urine. drugbank.comfda.govmedicines.org.au Fecal excretion accounts for 2% to 20% of the dose. fda.govmedicines.org.au Of the radioactivity found in the feces, approximately 34% corresponds to the unchanged parent drug, representing less than 5.7% of the total administered dose. fda.govmedicines.org.au
In patients receiving chronic daily doses, no detectable amounts of unchanged cyproheptadine are found in the urine, underscoring the completeness of its metabolism before renal excretion. fda.gov The primary form of the drug eliminated via the kidneys is the quaternary ammonium glucuronide conjugate. medcentral.comfda.gov It is important to note that elimination can be diminished in individuals with renal insufficiency, necessitating careful consideration in this population. fda.govmedscape.com
Pharmacokinetic Modeling and Prediction
Pharmacokinetic modeling has been employed to better understand the disposition of cyproheptadine, particularly in animal studies. In rats, the plasma concentration-time profile of cyproheptadine after intravenous administration was found to be best described by a biexponential equation. colab.wsnih.gov This type of model suggests a two-compartment distribution, where the drug distributes from a central compartment (like blood) to a peripheral compartment (like tissues) before being eliminated.
These studies in rats also revealed that both the parent drug and its metabolites possess large volumes of distribution. colab.wsnih.gov Furthermore, the mean residence times for the epoxidized metabolites were observed to be significantly longer when calculated from urinary excretion data compared to plasma concentration data. nih.gov This finding suggests a gradual return of these metabolites from a tissue depot back into the systemic circulation, which could contribute to their prolonged presence in the body. nih.gov This extensive and persistent tissue distribution, particularly of the desmethylcyproheptadine-epoxide metabolite, has been suggested to be related to certain toxicities observed in rats. colab.wsnih.gov
Advanced Research Methodologies and Analytical Techniques
Chromatographic Methods for Purity and Degradation Product Analysis (HPLC with UV detection, C18 columns)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of Cyproheptadine (B85728) hydrochloride, enabling the separation, identification, and quantification of the active ingredient, its impurities, and degradation products. Reverse-phase HPLC (RP-HPLC) methods are commonly utilized, with C18 and C8 columns being the stationary phases of choice.
A sensitive and selective stability-indicating RP-HPLC method was developed for the simultaneous determination of Cyproheptadine HCl (CPH), its impurity B (dibenzosuberone), and an oxidative degradation product (10,11-dihydroxy-dibenzosuberone). drugbank.comresearchgate.net This method utilized a C8 column with an isocratic mobile phase of 0.05 M KH2PO4 buffer and methanol (B129727) (35:65, v/v) at a pH of 4.5, with UV detection at 245 nm. drugbank.comresearchgate.netresearchgate.net Good resolution was achieved with retention times of 3.05, 7.54, and 6.17 minutes for CPH, the impurity, and the degradate, respectively. drugbank.comresearchgate.net
Another developed HPLC method for determining Cyproheptadine HCl in human plasma used a Hypersil BDS C18 column. acs.org The mobile phase consisted of acetonitrile, methanol, and 20 mM ammonium (B1175870) formate (B1220265) (40:10:50, v/v/v), with detection at 224 nm. acs.org For the analysis of Cyproheptadine HCl in combination with B vitamins in tablets, a method was established using a Eurospher ODS (a type of C18) column. researchgate.netjapsonline.com The mobile phase for the Cyproheptadine HCl component was a 70:30 (v/v) mixture of methanol and an ion-pairing solution, with detection at 285 nm, yielding a retention time of approximately 4.961 minutes. researchgate.netjapsonline.com
Fluorescence detection can also be coupled with HPLC to enhance sensitivity. A stability-indicating method used a Shimadzu VP-ODS column (150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and 0.02 M phosphate (B84403) buffer (65:35, v/v, pH 4.5). acs.org The fluorescence detector was set to an excitation wavelength of 280 nm and an emission wavelength of 410 nm. acs.org These methods are validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness, ensuring they are suitable for routine quality control and stability studies. drugbank.comresearchgate.netacs.org
| Column Type | Mobile Phase | Detection Wavelength | Analytes | Retention Time (CPH) | Reference |
|---|---|---|---|---|---|
| RP-C8 | 0.05 M KH2PO4 buffer:Methanol (35:65, v/v), pH 4.5 | 245 nm | CPH, Impurity B, Oxidative Degradate | 3.05 min | drugbank.comresearchgate.net |
| Hypersil BDS C18 (250x4.6 mm, 5µ) | Acetonitrile:Methanol:20 mM Ammonium Formate (40:10:50, v/v/v), pH 5.5 | 224 nm | CPH in human plasma | Not specified | acs.org |
| Eurospher ODS (150 x 4.5 mm) | Methanol:Ion-pairing solution (70:30, v/v) | 285 nm | CPH in tablets with Vitamins | 4.961 min | researchgate.netjapsonline.com |
| Shimadzu VP-ODS (150 mm x 4.6 mm, 5 µm) | Methanol:0.02 M Phosphate Buffer (65:35, v/v), pH 4.5 | Fluorescence (Ex: 280 nm, Em: 410 nm) | CPH and degradation products | Not specified | acs.org |
Spectrophotometric Methods (Colorimetric, UV Spectroscopy)
Spectrophotometric methods offer simple, rapid, and cost-effective alternatives to chromatography for the quantification of this compound.
UV Spectroscopy: Aqueous solutions of this compound are colorless and exhibit a characteristic UV absorption maximum. electronicsandbooks.com Several studies have established UV spectrophotometric methods for its estimation in bulk and tablet forms. The maximum absorbance (λmax) is consistently reported at or around 286 nm in various solvents, including distilled water and a methanol:water (1:4) co-solvent system. researchgate.netresearcher.life Linearity for these methods is typically observed in concentration ranges such as 2-10 µg/mL or 2-20 µg/mL, with high correlation coefficients (r² > 0.99). researchgate.netresearcher.life These methods are validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines. researcher.lifeacs.orgdntb.gov.ua
Colorimetric Methods: Colorimetric methods involve a chemical reaction that produces a colored product, which is then measured. A sensitive method for cyproheptadine involves the use of a citric acid-acetic anhydride (B1165640) reagent. researchgate.net Another approach uses N-bromosuccinimide (NBS) as a brominating agent, followed by the reaction of unreacted NBS with dyes like erioglaucine or meta-cresol purple, with absorbance measured at 630 nm and 540 nm, respectively. nih.gov These methods provide an alternative for quantification, especially when chromatographic equipment is unavailable.
A widely applied spectrophotometric technique involves the formation of an ion-pair complex between the protonated tertiary amine of the cyproheptadine cation (CYPH+) and an anionic dye. This complex is then extracted into an immiscible organic solvent, and the absorbance of the colored extract is measured. This approach enhances selectivity and sensitivity.
Several triphenylmethane (B1682552) and other dyes have been successfully used for this purpose. The reaction typically occurs in an acidic medium to ensure the protonation of cyproheptadine. The resulting ion-pair complex is colored and can be extracted into chloroform (B151607). researchgate.net
For example, methods have been developed using Bromothymol Blue (BTB), Bromocresol Green (BCG), and Bromocresol Purple (BCP), which form complexes with absorbance maxima at 419 nm, 419 nm, and 405 nm, respectively. researchgate.netnii.ac.jp Similarly, Bromophenol Blue (BPB) forms an ion-pair that is extracted into chloroform and measured at 420 nm. nih.gov Alizarin Red S (ARS) has also been used to form a yellow ion-pair (CYPH+∙ARS-) in an acidic medium, which is extracted into chloroform and measured at 425 nm. electronicsandbooks.com The stoichiometry of these complexes is consistently found to be 1:1. researchgate.net These methods are simple, sensitive, and have been successfully applied to the analysis of cyproheptadine in pharmaceutical tablets. electronicsandbooks.comresearchgate.net
| Dye Reagent | Extraction Solvent | pH / Medium | Absorbance Maxima (λmax) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Alizarin Red S (ARS) | Chloroform | Acidic (HCl) | 425 nm | 15 - 45 | electronicsandbooks.com |
| Bromothymol Blue (BTB) | Chloroform | Acidic | 419 nm | 3.0 - 25 | researchgate.netnii.ac.jp |
| Bromocresol Green (BCG) | Chloroform | Acidic | 419 nm | 2.5 - 22.5 | researchgate.netnii.ac.jp |
| Bromocresol Purple (BCP) | Chloroform | Acidic | 405 nm | 1.5 - 25 | researchgate.netnii.ac.jp |
| Bromophenol Blue (BPB) | Chloroform | pH 3.0 | 420 nm | Not specified | nih.gov |
Molecular Docking Simulations for Receptor Interaction Optimization
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cyproheptadine, docking simulations are instrumental in understanding its interaction with various receptors, particularly the serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors, which are key to its therapeutic effects. electronicsandbooks.com
Studies have explored the binding mode of cyproheptadine within the 5-HT2A receptor model. electronicsandbooks.com A crucial interaction involves the ammonium ion of cyproheptadine and the aspartate residue at position 155 (Asp-155) of the third transmembrane domain (TM3) of the receptor. electronicsandbooks.com The rigid, butterfly-like conformation of cyproheptadine's tricyclic system is a key determinant of its high affinity for 5-HT2 receptors. nih.gov Computational analyses, such as those using AutoDock Vina, have been employed to study these interactions. researchgate.net
Modeling studies also indicate that due to its rigidity and size, cyproheptadine has a more restricted set of possible binding conformations compared to more flexible analogues. electronicsandbooks.com These computational approaches, including the use of scoring functions like GlideScore to penalize non-physical interactions, help in optimizing ligand design and understanding structure-activity relationships (SAR). nih.gov By comparing the docking poses and interaction energies of cyproheptadine and its analogues, researchers can rationalize differences in receptor affinity and design new compounds with improved or more selective binding profiles. nih.gov
Use of Radiotracer Techniques (e.g., ¹⁴C-labelled Cyproheptadine HCl)
Radiotracer studies are essential for elucidating the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). The use of ¹⁴C-labelled this compound has provided definitive data on its metabolic fate in humans.
Following a single oral dose of ¹⁴C-labelled Cyproheptadine HCl, studies in normal subjects showed that at least 40% of the administered radioactivity is excreted in the urine. medchemexpress.com Between 2% and 20% of the radioactivity is excreted in the feces. medchemexpress.com Of the radioactivity found in the stool, only about 34% was identified as unchanged cyproheptadine, corresponding to less than 5.7% of the total dose. medchemexpress.com This indicates extensive metabolism of the drug. In patients receiving chronic daily doses, no detectable amounts of the unchanged drug were found in the urine. medchemexpress.com The principal metabolite identified in human urine is a quaternary ammonium glucuronide conjugate of cyproheptadine. medchemexpress.com These radiolabeling studies are fundamental for understanding the elimination pathways of the drug.
Biorelevant Dissolution and Permeation Studies
To better predict the in vivo performance of oral dosage forms, dissolution and permeation studies are conducted under conditions that simulate the physiological environment of the gastrointestinal (GI) tract.
Biorelevant Dissolution: Standard dissolution tests in simple buffers may not accurately reflect a drug's behavior in the complex GI environment. Biorelevant media, such as those containing bicarbonate buffers (to mimic intestinal fluid) and bile salts, are used to provide a more accurate prediction. researchgate.netnii.ac.jp Studies on this compound have investigated its dissolution behavior and the potential for liquid-liquid phase separation (LLPS) within the unstirred water layer at the surface of the dissolving drug particles. acs.org LLPS, where a drug-rich liquid phase separates from the aqueous solution, can occur when the drug concentration at the particle surface exceeds its amorphous solubility. researchgate.netacs.org Understanding such phenomena is critical for predicting oral absorption, especially for poorly soluble drug salts. For instance, research has been conducted using Bicarbonate buffer Fasted State Simulated Intestinal Fluid (BCB-FaSSIF) as a biorelevant dissolution medium. researchgate.net
Permeation Studies: In vitro permeation studies, often using cell monolayers like Caco-2, are employed to predict the intestinal absorption of a drug. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. Data from DrugBank indicates that cyproheptadine is Caco-2 permeable. drugbank.com Such studies measure the apparent permeability coefficient (Papp) to classify a drug's potential for absorption. This information, combined with biorelevant solubility and dissolution data, is used in frameworks like the Biopharmaceutics Classification System (BCS) to forecast a drug's in vivo behavior.
Neuropharmacological and Behavioral Research
Cognitive Effects (Memory and Learning Processes)
Research into the cognitive effects of cyproheptadine (B85728), particularly concerning memory and learning, has yielded specific outcomes. While some sources mention reduced cognitive function as a potential neurological side effect, dedicated studies have explored its direct impact on memory with nuanced results. mdpi.comnih.gov
A comparative study in healthy human volunteers was conducted to investigate the effects of cyproheptadine on psychomotor performance and memory functions. In this double-blind, placebo-controlled trial, participants received cyproheptadine, DL carnitine (another appetite stimulant), or a placebo. The results indicated that at the doses studied, cyproheptadine did not produce any discernible effect on either short-term or long-term memory tests. mayoclinic.org However, the same study did note that cyproheptadine significantly impaired objective and subjective measures of psychomotor performance. mayoclinic.org
In animal research, a literature review examining compounds acting on serotonergic systems noted the effects of various agents on working memory. While 5-HT2 antagonists like ketanserin (B1673593) showed improvements in working memory tests in monkeys previously exposed to hypoxia, cyproheptadine, characterized as a nonselective serotonin (B10506) antagonist, did not produce such effects. mdpi.com
Table 1: Effects of Cyproheptadine on Memory
| Study Type | Subject | Test | Finding | Citation |
| Human Clinical Trial | Healthy Volunteers | Short-term & Long-term memory tests | No effect on memory functions at the doses studied. | mayoclinic.org |
| Animal Study Review | Squirrel Monkeys | Working memory tests | Did not cause improvements in working memory. | mdpi.com |
Behavioral Studies in Animal Models (Anticonvulsant, Anti-tremor, Hyperactivity, Grooming, Gnawing Activity)
The behavioral effects of cyproheptadine have been investigated in various animal models, revealing a complex and sometimes contradictory profile.
Anticonvulsant Activity: The role of cyproheptadine in seizure modulation is multifaceted. Some research indicates it possesses proconvulsant properties. A study in mice using maximal electroshock (MES), picrotoxin, and pentylenetetrazol (PTZ) induced convulsion models found that cyproheptadine pretreatment reduced the seizure threshold. nih.govnih.gov It increased the duration of tonic hind limb extension in the MES model and shortened the latency to clonic convulsions induced by PTZ and picrotoxin. nih.gov The study concluded that cyproheptadine increases the severity of seizures and can decrease the efficacy of clinical anti-epileptic drugs like phenytoin (B1677684) and diazepam in these models. nih.govnih.gov This proconvulsant effect is thought to be related to its antagonism of 5-HT(1/2) and H1 receptors, as reduced neurotransmission of serotonin and histamine (B1213489) can lower the seizure threshold. nih.govnih.gov
Conversely, other research demonstrates a clear anticonvulsant effect in a specific context. In a rat model of seizures induced by the chemical warfare nerve agent soman (B1219632), cyproheptadine treatment was shown to effectively control seizures, improve survival rates, and reduce the number of dying cells in the brain. nih.gov When administered shortly after soman exposure or at the onset of seizures, it significantly reduced seizure incidence and duration. nih.gov Furthermore, some pharmacological reviews note that cyproheptadine hydrochloride exhibits anticonvulsant activity as part of its central nervous system effects in laboratory animals, though this may occur at doses much higher than those used therapeutically. jrmds.in
Table 2: Anticonvulsant/Proconvulsant Effects of Cyproheptadine in Animal Models
| Animal Model | Seizure Induction Method | Key Finding | Conclusion | Citation |
| Mice | MES, PTZ, Picrotoxin | Reduced seizure threshold, increased seizure severity. | Proconvulsant effect; decreased efficacy of AEDs. | nih.govnih.gov |
| Rats | Soman (nerve agent) | Terminated seizures, improved survival, reduced neuron death. | Effective anticonvulsant against soman-induced seizures. | nih.gov |
Anti-tremor Activity: Studies in laboratory animals have shown that this compound possesses anti-tremor activity. jrmds.in This effect is considered one of its central nervous system properties. jrmds.in Animal models, such as those induced by harmaline, are standard for studying action tremors and involve the olivocerebellar circuit. nih.govnih.gov The reported anti-tremor effects of cyproheptadine suggest its potential interaction with these central pathways that regulate motor control. jrmds.in
Hyperactivity, Grooming, and Gnawing Activity: The conducted research did not yield specific animal model studies focused on the effects of cyproheptadine on hyperactivity, grooming, or gnawing behaviors. While general behavioral effects are noted at high doses in animals, and paradoxical excitation has been reported as a side effect in some cats and young children, dedicated investigations into these specific, complex behaviors in controlled animal models were not found in the search results. jrmds.inkoreascience.krresearchgate.net
Central Nervous System Depressant Activities
Cyproheptadine is well-characterized as a central nervous system (CNS) depressant. mayoclinic.org This activity is primarily associated with its first-generation antihistamine properties. researchgate.netnih.gov The most common manifestation of this CNS depression is sedation and sleepiness, which is often a transient effect. researchgate.net Other related effects can include dizziness, disturbed coordination, and confusion. researchgate.net
Its classification as a CNS depressant is also evident in its interactions with other substances. The risk and severity of CNS depression are increased when cyproheptadine is combined with other CNS depressants, such as alcohol, sedatives, tranquilizers, or narcotic medications. Overdosage of antihistamines like cyproheptadine may lead to more severe CNS depression, particularly in infants and young children. researchgate.net
Excitability of Pyramidal Neurons in Medial Prefrontal Cortex
Research has demonstrated that cyproheptadine directly modulates the activity of specific neurons in the brain. A key study found that cyproheptadine increases the excitability of pyramidal neurons in the medial prefrontal cortex (mPFC) of mice. mdpi.comnih.gov
In experiments using mouse brain slices, the application of cyproheptadine (10 µmol/L) led to several significant changes in the electrophysiological properties of these neurons: nih.gov
It increased the instantaneous firing frequency of action potentials (APs) in response to a depolarizing current. mdpi.comnih.gov
It reduced the amount of current density required to generate an AP. nih.gov
It depolarized the resting membrane potential, bringing the neuron closer to its firing threshold. nih.gov
It decreased the delay time to elicit an AP and reduced the spike threshold potential, making it easier to induce APs. mdpi.comnih.gov
This increase in neuronal excitability is believed to be mediated through the regulation of specific ion channels. The study showed that the effects were related to tetraethylammonium (B1195904) (TEA)-sensitive delayed rectifier outward K+ (IK) channels. mdpi.comnih.gov The effect of cyproheptadine was mimicked by a sigma-1 receptor agonist and blocked by a sigma-1 antagonist, indicating that cyproheptadine's action on these neurons occurs through a sigma-1 receptor-mediated pathway. mdpi.comnih.gov These findings suggest a potential mechanism that might underlie some of its clinical effects. mdpi.comnih.gov
Table 3: Effect of Cyproheptadine on Pyramidal Neuron Excitability in Mouse mPFC
| Parameter | Effect of Cyproheptadine | Implication | Citation |
| Action Potential Firing Frequency | Increased | Enhanced neuronal output | mdpi.comnih.gov |
| Current Density for AP Generation | Reduced | Easier to stimulate neuron | nih.gov |
| Resting Membrane Potential | Depolarized | Neuron is closer to firing | nih.gov |
| AP Spike Threshold | Reduced | Easier induction of action potentials | mdpi.comnih.gov |
| Mechanism | Modulation of TEA-sensitive IK channels via sigma-1 receptors | Specific pathway of action identified | mdpi.comnih.gov |
Anti Inflammatory and Immunomodulatory Research
Serotonin-Induced Inflammation Models
Cyproheptadine's potent anti-serotonergic activity is central to its anti-inflammatory effects in models of inflammation induced by serotonin (B10506) (also known as 5-hydroxytryptamine). nih.gov Studies in animal models have demonstrated its efficacy in reducing edema, a key sign of inflammation.
In one study, cyproheptadine (B85728) markedly inhibited hind paw edema in rats that was induced by inflammatory agents such as fresh egg white and formaldehyde. nih.gov The compound was also effective against edema produced by local injection of carrageenan in both normal and adrenalectomized rats, suggesting its mechanism is independent of adrenal gland function. nih.gov The research indicates that the anti-inflammatory action of cyproheptadine in these models is likely attributable to its anti-serotonin effects and its ability to inhibit the synthesis or release of prostaglandin E. nih.gov
Table 1: Effect of Cyproheptadine on Induced Edema in Rats
| Inflammatory Agent | Effect of Cyproheptadine | Proposed Mechanism |
|---|---|---|
| Fresh Egg White | Marked inhibition of hind paw edema | Anti-5-hydroxytryptamine effect |
| Formaldehyde | Marked inhibition of hind paw edema | Anti-5-hydroxytryptamine effect |
| Carrageenan | Inhibition of hind paw edema | Inhibition of prostaglandin E synthesis/release |
Disruption of Thiol/Disulfide Balance and Enhancement of SIRT1 Levels
Recent research has uncovered a novel anti-inflammatory mechanism of cyproheptadine involving the modulation of cellular redox balance and specific protein levels. A study investigating the effects of cyproheptadine on C6 glioblastoma cells found that it decreases inflammation by disrupting the thiol/disulfide balance and enhancing the levels of Sirtuin 1 (SIRT1). nih.gov
The study observed that cyproheptadine led to a dose-dependent increase in apoptosis (programmed cell death) and a corresponding increase in SIRT1 protein levels. nih.gov Concurrently, there was a notable decrease in key inflammatory proteins, including NF-κB and IL-6. nih.gov Furthermore, the researchers detected a significant drop in thiol and disulfide content within the cells. nih.gov These findings suggest that cyproheptadine's anti-inflammatory and pro-apoptotic effects may be mediated through the disruption of the thiol/disulfide homeostasis and the upregulation of SIRT1, a protein known for its role in cellular stress resistance and inflammation regulation. nih.gov
Table 2: Biochemical Effects of Cyproheptadine on C6 Glioblastoma Cells
| Parameter | Observed Effect |
|---|---|
| Apoptosis | Dose-dependent increase |
| SIRT1 Protein Levels | Increased |
| Inflammatory Proteins (NF-κB, IL-6) | Decreased |
| Thiol Content | Decreased |
| Disulfide Content | Decreased |
General Anti-inflammatory and Anti-allergic Effects
As a first-generation antihistamine, cyproheptadine's primary and most well-known mechanism is the competitive antagonism of histamine (B1213489) H1 receptors. nih.govpatsnap.com This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as itching, swelling, and vasodilation associated with conditions like hay fever and urticaria. patsnap.com Its effectiveness in treating various allergic symptoms is well-established. nbinno.com
Beyond its antihistaminic action, cyproheptadine exhibits broader immunomodulatory effects. An experimental study in albino mice demonstrated that cyproheptadine hydrochloride can influence the levels of various cytokines. researchgate.net The administration of the compound led to a decrease in the levels of interleukin-6 (IL-6) and interleukin-10 (IL-10), while causing an increase in interleukin-12 (IL-12). researchgate.net IL-6 is a pro-inflammatory cytokine, while IL-10 is generally considered anti-inflammatory, and IL-12 is involved in the differentiation of T-cells. These findings suggest that cyproheptadine can modulate the immune response by altering the balance of key signaling molecules. researchgate.net
Table 3: Immunomodulatory Effects of Cyproheptadine in Albino Mice
| Cytokine | Change in Level |
|---|---|
| Interleukin-6 (IL-6) | Decreased |
| Interleukin-10 (IL-10) | Decreased |
| Interleukin-12 (IL-12) | Increased |
| Interleukin-4 (IL-4) | No change |
Oncological and Anticancer Research
Preclinical Activity in Myeloma and Leukemia
Preclinical studies have demonstrated the promising activity of cyproheptadine (B85728) in hematologic malignancies such as myeloma and leukemia. nih.govresearchgate.net D-cyclins, which are frequently overexpressed in these cancers and contribute to disease progression, were identified as a key target. nih.gov A high-throughput screen for inhibitors of the cyclin D2 promoter led to the identification of cyproheptadine. nih.gov
In both myeloma and leukemia cell lines, cyproheptadine was shown to decrease the expression of cyclins D1, D2, and D3. nih.govresearchgate.net This reduction in D-cyclin levels resulted in the arrest of cancer cells in the G0/G1 phase of the cell cycle. nih.govresearchgate.net Following this cell cycle arrest, cyproheptadine induced apoptosis, or programmed cell death, in these malignant cells. nih.govresearchgate.net Notably, this apoptotic effect was observed in both cancer cell lines and primary patient samples, while showing preferential activity against malignant cells over normal hematopoietic cells. nih.govresearchgate.net
Further investigation into the mechanism of action revealed that the apoptosis induced by cyproheptadine is preceded by the activation of the mitochondrial pathway of caspase activation. nih.govresearchgate.net Importantly, this anticancer activity was found to be independent of its well-known function as an H1 histamine (B1213489) and serotonin (B10506) receptor antagonist. nih.govresearchgate.net In mouse models of both myeloma and leukemia, administration of cyproheptadine led to the inhibition of tumor growth without causing significant toxicity. nih.govresearchgate.net
Research Highlights in Myeloma and Leukemia:
| Finding | Model System | Outcome | Citation |
|---|---|---|---|
| Decreased expression of cyclins D1, D2, and D3 | Myeloma and leukemia cells | G0/G1 cell cycle arrest | nih.govresearchgate.net |
| Induction of apoptosis | Myeloma and leukemia cell lines, primary patient samples | Preferential killing of cancer cells | nih.govresearchgate.net |
| Inhibition of tumor growth | Mouse models of myeloma and leukemia | Reduced tumor volume | nih.govresearchgate.net |
Inhibition of Proliferation and Induction of Apoptosis in Various Cancer Cell Lines
The anticancer effects of cyproheptadine extend beyond hematologic malignancies, with research demonstrating its ability to inhibit proliferation and induce apoptosis in a variety of solid tumor cell lines.
Hepatocellular Carcinoma (HCC): In human HCC cell lines, such as HepG2 and Huh-7, cyproheptadine has been shown to have a potent inhibitory effect on cell proliferation, while exhibiting minimal toxicity to normal hepatocytes. nih.gov This antiproliferative effect is achieved through the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net In Huh-7 cells, cyproheptadine treatment led to an increased percentage of cells in the sub-G1 population, positive annexin (B1180172) V staining, and increased levels of PARP and its cleaved form, all of which are indicative of apoptosis. nih.gov The underlying mechanism is linked to the suppression of the PI3K/AKT signaling pathway. nih.govnih.gov
Bladder Cancer: Studies on human urothelial carcinoma (UC) cell lines have also revealed the antitumor activity of cyproheptadine. nih.gov It exerts an inhibitory effect on the proliferation of UC cells both in vitro and in vivo. nih.gov Treatment with cyproheptadine induces G1 phase cell cycle arrest, which is subsequently followed by apoptosis and necrosis. researchgate.netnih.gov The induction of apoptosis in bladder cancer cells is associated with the upregulation of ANGPTL4 expression and the subsequent activation of caspase-3 and PARP. nih.gov
LLC1 and A549 Lung Cancer Cells: Research on non-small cell lung cancer (NSCLC) has utilized the mouse Lewis Lung Carcinoma (LLC1) and human A549 cell lines to investigate the effects of cyproheptadine. Treatment with cyproheptadine resulted in a time- and dose-dependent inhibition of cell viability in both cell lines. nih.gov Furthermore, cyproheptadine was found to decrease the invasion and migration of LLC1 and A549 cells in vitro. nih.gov In a syngeneic mouse model using LLC1 cells, cyproheptadine treatment led to a decrease in the growth of subcutaneous tumors. nih.gov
Summary of Proliferative Inhibition and Apoptosis Induction:
| Cancer Cell Line | Key Findings | Citation |
|---|---|---|
| Hepatocellular Carcinoma (HepG2, Huh-7) | Potent inhibition of proliferation, induction of apoptosis via PI3K/AKT pathway suppression. | nih.govresearchgate.netnih.gov |
| Bladder Cancer | Inhibition of proliferation in vitro and in vivo, induction of apoptosis through ANGPTL4, caspase-3, and PARP activation. | researchgate.netnih.gov |
Cell Cycle Arrest Mechanisms
A central mechanism through which cyproheptadine exerts its anticancer effects is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. researchgate.net The specifics of this mechanism can vary between different cancer types.
In myeloma and leukemia cells, the arrest occurs at the G0/G1 phase and is a direct consequence of the decreased expression of D-type cyclins. nih.govresearchgate.net
In hepatocellular carcinoma, cyproheptadine induces G1 phase arrest in HepG2 cells and G1/S transition arrest in Huh-7 cells. nih.gov The G1 arrest in HepG2 cells is associated with an increased expression of HBP1 and p16. nih.gov In contrast, the G1/S arrest in Huh-7 cells is linked to an increase in p21 and p27 expression and a significant decrease in the phosphorylation of the retinoblastoma protein (Rb). nih.gov This cell cycle arrest is dependent on the activation of p38 MAP kinase in HepG2 cells, and both p38 MAP kinase and CHK2 in Huh-7 cells. nih.gov
For urothelial carcinoma cells, cyproheptadine also induces cell cycle arrest in the G1 phase. nih.gov The molecular mechanisms behind this arrest include the reduction of c-Myc, the induction of p21 and p27, and the stabilization of Rb expression. nih.gov
Cell Cycle Regulatory Effects of Cyproheptadine:
| Cancer Type | Cell Cycle Phase Arrested | Associated Molecular Changes | Citation |
|---|---|---|---|
| Myeloma and Leukemia | G0/G1 | Decreased expression of Cyclin D1, D2, D3 | nih.govresearchgate.net |
| Hepatocellular Carcinoma (HepG2) | G1 | Increased expression of HBP1 and p16; p38 MAPK activation | nih.gov |
| Hepatocellular Carcinoma (Huh-7) | G1/S Transition | Increased expression of p21 and p27; decreased p-Rb; p38 MAPK and CHK2 activation | nih.gov |
Studies on Malignant Ascites Formation
The formation of malignant ascites, an abnormal accumulation of fluid in the abdominal cavity, is a common complication in various advanced cancers and is associated with a poor prognosis. nih.gov While cyproheptadine has been investigated for various anticancer effects, direct and extensive studies on its specific role in the formation of malignant ascites are limited.
In a study involving patients with advanced hepatocellular carcinoma treated with sorafenib, it was observed that patients also receiving cyproheptadine were less likely to have prior ascites, although this finding was not statistically significant. Another study focused on the use of cyproheptadine in patients with malignant carcinoid syndrome, where it was found to be effective in managing diarrhea, but objective tumor regression, which could indirectly affect ascites, was not observed. nih.gov The formation of malignant ascites is a complex process involving factors like vascular endothelial growth factor (VEGF). nih.gov Current research on cyproheptadine has not specifically elucidated a mechanism by which it might inhibit this process.
Potential as CDK9 Inhibitor in Cancer Treatment
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription and is considered a significant target in cancer therapy due to its role in promoting the expression of genes involved in cell proliferation, survival, and metastasis. nih.gov The inhibition of CDK9 is a promising therapeutic strategy, with several specific small-molecule inhibitors currently under investigation in clinical trials. nih.gov
While cyproheptadine's anticancer activity involves the modulation of cell cycle proteins, including D-type cyclins which complex with CDKs, there is no direct evidence from the reviewed studies to classify it as a CDK9 inhibitor. nih.govresearchgate.net Research has identified cyproheptadine as a potent inhibitor of SETD7, a histone methyltransferase, which in turn can influence gene expression and cancer cell proliferation. nih.gov However, this is a distinct mechanism from the direct inhibition of CDK9. Other CDK inhibitors that have been developed are often pan-CDK inhibitors or target other specific CDKs like CDK2 or CDK4/6. youtube.com Therefore, while CDK9 remains an important target in oncology, the potential of cyproheptadine to act as a direct CDK9 inhibitor has not been established in the current body of scientific literature.
Drug Interactions and Adverse Event Research
Central Nervous System Depressants and Additive Effects
Concurrent use of cyproheptadine (B85728) hydrochloride sesquihydrate with central nervous system (CNS) depressants can lead to additive effects, significantly enhancing sedation and impairing motor and cognitive functions. fda.govnih.govdrugs.com
Key Interacting CNS Depressants:
Alcohol: The consumption of alcohol while taking cyproheptadine can potentiate side effects such as dizziness, drowsiness, and difficulty concentrating. drugs.comwellrx.com This combination may also lead to impairment in thinking and judgment. drugs.com It is strongly advised to avoid or limit alcohol use during treatment. drugs.comwellrx.com
Hypnotics, Sedatives, and Tranquilizers: When taken with medications intended to induce sleep or calmness, cyproheptadine can intensify their effects, leading to profound sedation. fda.govnih.govdrugs.com
Antianxiety Agents (e.g., Benzodiazepines): Co-administration with benzodiazepines like alprazolam and diazepam can increase side effects such as dizziness, drowsiness, confusion, and difficulty concentrating. drugs.comdrugs.commedindia.net This is particularly concerning for the elderly, who may experience impaired thinking, judgment, and motor coordination. drugs.com
Other CNS Depressants: This category includes a wide range of medications, and the potential for additive CNS depression should be considered when cyproheptadine is co-prescribed. drugbank.compatsnap.com
Table 1: Interactions with CNS Depressants
| Interacting Agent | Potential Additive Effect |
|---|---|
| Alcohol | Increased dizziness, drowsiness, impaired concentration and judgment. drugs.comwellrx.com |
| Benzodiazepines | Increased risk of dizziness, drowsiness, confusion, and impaired motor coordination. drugs.comdrugs.commedindia.net |
| Hypnotics/Sedatives | Enhanced sedative effects. fda.govnih.govdrugs.com |
| Tranquilizers | Intensified calming effects, leading to increased sedation. fda.govnih.govdrugs.com |
| Antianxiety Agents | Additive CNS depression. fda.govnih.govdrugs.com |
Monoamine Oxidase (MAO) Inhibitors and Anticholinergic Effects
The interaction between cyproheptadine hydrochloride sesquihydrate and monoamine oxidase (MAO) inhibitors is significant and can lead to a potentiation of anticholinergic effects. fda.govdrugs.com
MAO inhibitors can prolong and intensify the anticholinergic properties of antihistamines like cyproheptadine. fda.govdrugs.commedscape.com This can result in an increased risk and severity of side effects such as dry mouth, blurred vision, urinary retention, and constipation. patsnap.com The use of cyproheptadine is contraindicated in patients undergoing MAO inhibitor therapy. fda.govdrugs.comdrugs.com
Serotonin-Enhancing Antidepressant Drugs and Interference
Cyproheptadine's antiserotonergic activity can interfere with the therapeutic effects of serotonin-enhancing antidepressant drugs, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). medicines.org.au By acting as a serotonin antagonist, cyproheptadine can diminish the intended effects of these antidepressants. medscape.com This is particularly relevant in the context of treating conditions like serotonin syndrome, where cyproheptadine is sometimes used off-label to block serotonin receptors. drugs.comresearchgate.netresearchgate.net
Effects on Seizure Threshold and Anti-epileptic Drug Efficacy
Research, primarily from experimental animal models, suggests that cyproheptadine may have a proconvulsant potential. researchgate.netnih.gov Studies have indicated that cyproheptadine can lower the seizure threshold, potentially increasing the severity of seizures. researchgate.netresearchgate.netnih.govijbcp.com
Furthermore, cyproheptadine has been shown to decrease the efficacy of some clinically used anti-epileptic drugs. researchgate.netnih.govijbcp.com This is a critical consideration for patients with epilepsy who might be prescribed cyproheptadine for other indications, such as appetite stimulation. researchgate.netnih.gov The mechanism is thought to be related to its antagonism of serotonin and histamine (B1213489) receptors, as decreased neurotransmission in these pathways has been linked to a reduced seizure threshold. researchgate.netnih.gov Case reports have described seizure induction in patients following the use of oral cyproheptadine, with seizures ceasing after the drug was discontinued. researchgate.netijbcp.commedrech.commedrech.com
Table 2: Effects on Seizure Threshold and Anti-epileptic Drugs
| Effect | Research Finding |
|---|---|
| Seizure Threshold | Cyproheptadine may lower the seizure threshold, potentially increasing seizure severity. researchgate.netresearchgate.netnih.govijbcp.com |
| Anti-epileptic Drug Efficacy | May decrease the efficacy of some anti-epileptic medications. researchgate.netnih.govijbcp.com |
| Mechanism | Believed to be related to antagonism of serotonin and histamine receptors. researchgate.netnih.gov |
Cardiovascular Effects
The cardiovascular effects of this compound sesquihydrate have been a subject of study, particularly concerning its potential to prolong the QT interval, a measure of ventricular repolarization. nih.gov Some antihistamines have been associated with an increased risk of long QT syndrome. nih.govresearchgate.net
However, research suggests that cyproheptadine may have little effect on ventricular repolarization. nih.govresearchgate.net In vivo studies on animal models have shown that therapeutic to supra-therapeutic doses of cyproheptadine did not significantly affect indices of ventricular repolarization, in contrast to other antihistamines like hydroxyzine. nih.govresearchgate.net While some sources list cyproheptadine as a potential QTc-prolonging agent, the evidence for a clinically significant effect appears limited. drugbank.comdrugbank.com Other reported cardiovascular side effects include hypotension, palpitation, tachycardia, and extrasystoles. fda.govnih.gov
Hepatic Adverse Events
Although generally considered safe, there are rare instances of cyproheptadine-induced liver injury. frontiersin.orgnih.govnih.govresearchgate.netnih.gov These events are uncommon to rare. frontiersin.orgnih.gov
Case reports and analyses of pharmacovigilance databases have documented instances of hepatotoxicity. frontiersin.orgresearchgate.netresearchgate.net The pattern of liver injury can be cholestatic, mixed, or cytolytic, typically occurring within the first month of treatment. nih.govnih.gov Symptoms can include jaundice, and in very rare cases, acute liver failure has been reported. fda.govnih.govfrontiersin.orgnih.gov Most cases of liver injury are mild-to-moderate and resolve after discontinuation of the drug. nih.gov The proposed mechanism for hepatotoxicity may be related to its tricyclic ring structure, which is similar to other drugs known to be hepatotoxic. nih.gov
Table 3: Hepatic Adverse Events
| Type of Event | Description | Frequency |
|---|---|---|
| Liver Injury | Can present as cholestatic, mixed, or cytolytic hepatitis. nih.govnih.gov | Uncommon to Rare. frontiersin.orgnih.gov |
| Jaundice | A constant feature in reported cases of hepatitis. nih.gov | Uncommon. |
| Acute Liver Failure | Very rare but has been reported. fda.govnih.govfrontiersin.orgnih.gov | Very Rare. |
Blood Dyscrasias
Rare but serious hematologic adverse events have been reported with cyproheptadine use. fda.govnih.gov These include:
Hemolytic anemia fda.govnih.gov
Leukopenia (a decrease in white blood cells) wikipedia.orgfda.govnih.gov
Agranulocytosis (a severe and dangerous drop in white blood cells) wikipedia.orgfda.govnih.gov
Thrombocytopenia (a deficiency of platelets in the blood) wikipedia.orgfda.govnih.gov
These events are considered rare side effects of the medication.
Neuropsychiatric Symptoms (Restlessness, Confusion, Hallucinations, Tremor)
This compound sesquihydrate has been associated with a range of neuropsychiatric symptoms, primarily stemming from its anticholinergic and antiserotonergic properties. jwatch.orgaap.org These effects can manifest as restlessness, confusion, hallucinations, and tremor. rxlist.comwikipedia.orgdrugs.com While often observed in overdose situations, some case studies have reported these symptoms occurring even at therapeutic levels, particularly in children. jwatch.orgaap.org
The central nervous system effects are linked to the drug's ability to cross the blood-brain barrier and antagonize cholinergic and serotonergic receptors. aap.org The anticholinergic activity can lead to a condition known as central anticholinergic syndrome, which presents with symptoms like agitation, confusion, and hallucinations. aap.orgnih.govaminer.org
Research Findings from Case Studies:
Clinical literature provides several examples of cyproheptadine-induced neuropsychiatric events:
A 9-year-old boy being treated for migraines with therapeutic doses of cyproheptadine developed an acute episode of agitation and visual hallucinations, where he would see people who were not there and pick up imaginary objects. aap.org These symptoms resolved within 24 hours of discontinuing the medication. jwatch.org
A 16-year-old female who ingested cyproheptadine presented with anticholinergic psychosis, characterized by agitation, confusion, and hallucinations. nih.govaminer.org
Toxic psychosis was reported in a child on chronic hemodialysis who was prescribed cyproheptadine as an appetite stimulant. nih.gov
Adverse reaction reports include symptoms such as restlessness, confusion, hallucinations, convulsions, and tremor. researchgate.net
Tremor is another documented neuropsychiatric symptom. rxlist.comdrugs.com It can be a component of a broader toxic reaction or an isolated extrapyramidal side effect (EPSE). nih.govwebmd.com Extrapyramidal symptoms are drug-induced movement disorders that include parkinsonism-like effects such as tremor. webmd.comwikipedia.orghealthline.com A retrospective study on serotonin syndrome noted that tremor was a common clinical feature in patients, and cyproheptadine is used in the management of this condition. nih.gov
Table 1: Selected Case Reports of Cyproheptadine-Induced Neuropsychiatric Symptoms
| Age/Sex of Patient | Indication for Use | Reported Symptoms | Outcome | Source |
| 9-year-old boy | Migraine prophylaxis | Agitation, visual hallucinations | Symptoms resolved within 24 hours of discontinuation | jwatch.orgaap.org |
| 16-year-old female | Drug ingestion | Anticholinergic psychosis (agitation, confusion, hallucinations) | Not specified | nih.govaminer.org |
| Child | Appetite stimulation (on hemodialysis) | Toxic psychosis | Not specified | nih.gov |
Potential for False Positive Tricyclic Antidepressant Drug Screen Results
This compound sesquihydrate has been identified as a substance that can cause false-positive results on urine and serum drug screens for tricyclic antidepressants (TCAs). nih.govaap.orgnih.gov This cross-reactivity is a significant issue in clinical toxicology as it can lead to misdiagnosis and inappropriate treatment, for instance, in an overdose situation where the actual causative agent is cyproheptadine but is mistaken for a TCA. nih.gov
The mechanism behind this false-positive result is attributed to the structural similarity between the cyproheptadine molecule and the tricyclic ring structure of TCA medications. aap.orggilmorehealth.comresearchgate.net Immunoassays, which are common initial screening tests, detect molecules based on their shape and can be tricked by these structural resemblances. gilmorehealth.comdroracle.ai
Research Findings:
Several case reports have documented this phenomenon. In one instance, a pediatric patient's toxicity was initially misdiagnosed as a tricyclic overdose based on a preliminary serum screen, but confirmatory testing with gas chromatography/mass spectrometry (GC/MS) and high-pressure liquid chromatography (HPLC) identified cyproheptadine as the responsible agent. nih.gov
Interestingly, further investigation in this case suggested that the cross-reactivity in the immunoassay was not caused by the parent cyproheptadine compound itself, but rather by one of its metabolites present in the patient's serum. nih.gov This highlights the importance of using more specific, confirmatory testing methods like GC-MS when a false positive is suspected. nih.govdroracle.ai
Multiple sources list cyproheptadine alongside other medications known to interfere with TCA immunoassays. aap.orgresearchgate.netrochester.edu
Table 2: Substances Reported to Cause False-Positive Tricyclic Antidepressant (TCA) Screens
| Drug Class | Specific Drug(s) | Source |
| Antihistamines | Cyproheptadine , Diphenhydramine, Hydroxyzine | aap.orgresearchgate.netdroracle.ai |
| Antipsychotics | Quetiapine, Thioridazine, Chlorpromazine | aap.orgresearchgate.netdroracle.ai |
| Muscle Relaxants | Cyclobenzaprine, Orphenadrine | aap.orgresearchgate.netdroracle.ai |
| Anticonvulsants | Carbamazepine | aap.orgresearchgate.netdroracle.ai |
Clinical Research Perspectives Excluding Dosage/administration
Efficacy in Allergic Conditions
Cyproheptadine (B85728) hydrochloride sesquihydrate is a first-generation antihistamine with additional antiserotonergic properties, making it effective for the relief of various allergic symptoms. nih.govnih.gov It functions by competitively blocking H1 histamine (B1213489) and serotonin (B10506) receptors. nih.govdrugbank.comrxlist.comdrugs.commedlibrary.org
Rhinitis (Seasonal and Perennial Allergic)
Clinical evidence supports the use of cyproheptadine hydrochloride sesquihydrate for treating both seasonal and perennial allergic rhinitis. nih.govnih.govfda.gov As an antihistamine, it effectively alleviates symptoms such as sneezing and a runny nose caused by allergies and other airborne irritants. medlineplus.govgoodrx.comclevelandclinic.org Its mechanism involves blocking the action of histamine, a substance the body releases during an allergic reaction. medlineplus.govgoodrx.com
Urticaria and Angioedema
The compound is indicated for the management of mild, uncomplicated allergic skin manifestations of urticaria and angioedema. medlibrary.orgnih.govfda.gov Studies have shown its effectiveness in treating various forms of urticaria, including cold urticaria and dermatographism. nih.govnih.gov Research on patients with cold urticaria demonstrated that cyproheptadine was highly effective in improving symptoms. nih.gov Its primary action in these conditions is as an H1 receptor antagonist, which blocks the effects of histamine released during the allergic response. nih.gov
Allergic Conjunctivitis
This compound sesquihydrate is used for the relief of allergic conjunctivitis caused by inhalant allergens and foods. nih.govnih.govfda.gov It helps to alleviate symptoms like red, irritated, itchy, and watery eyes associated with hay fever and other allergies. medlineplus.gov The medication works by blocking the histamine receptors responsible for these allergic manifestations. medlineplus.govpatsnap.com
Pruritic Skin Disorders
The compound is also utilized for its antipruritic effects in various skin disorders. nih.gov It has been shown to relieve the itching associated with allergic skin conditions. medlineplus.gov Research indicates that cyproheptadine can suppress histamine-induced pruritus in subjects. droracle.ai
Appetite Stimulation and Weight Gain Studies
A notable application of this compound sesquihydrate is its use as an appetite stimulant, which has been studied in various populations, particularly undernourished individuals. nih.govnih.govdeepdyve.com This effect is thought to be related to its antagonism of serotonin in the appetite center of the hypothalamus. drugbank.com
Randomized Controlled Trials in Undernourished Patients
Several randomized controlled trials have investigated the efficacy of cyproheptadine in promoting weight gain in undernourished patients, particularly children. nih.govnih.govresearchgate.net These studies have consistently shown a positive effect on appetite and weight. nih.gov
One double-blind, randomized controlled trial involving 77 undernourished children (aged 24–64 months) found that those treated with cyproheptadine for four weeks showed a significant increase in body mass index (BMI) compared to the control group. nih.govnih.govresearchgate.net After eight weeks, the mean weight gain in the cyproheptadine group was 0.60 kg, compared to 0.11 kg in the control group. nih.govnih.govresearchgate.net
Another randomized clinical trial with 136 underweight children (aged 2-10 years) with anorexia demonstrated a significantly higher average weight gain in the group receiving cyproheptadine (1.08 ± 0.67 kg) compared to the placebo group (0.22 ± 0.46 kg) over an eight-week period. mums.ac.ir This study also reported a significant improvement in anorexia in 100% of the treated children, versus 52.7% in the placebo group. mums.ac.ir
A systematic review of 46 articles, including 32 randomized controlled trials, concluded that cyproheptadine is a generally well-tolerated medication that facilitates weight gain in a variety of underweight populations. nih.gov
Below is a summary of findings from key randomized controlled trials:
| Study Population | Intervention | Duration | Key Findings |
| 77 undernourished children (24-64 months) | Cyproheptadine with multivitamin vs. multivitamin alone | 4 weeks | Significant increase in BMI in the cyproheptadine group; Mean weight gain of 0.60 kg vs. 0.11 kg in control group after 8 weeks. nih.govnih.govresearchgate.net |
| 136 underweight children with anorexia (2-10 years) | Cyproheptadine vs. Placebo | 8 weeks | Average weight gain of 1.08 kg in the cyproheptadine group vs. 0.22 kg in the placebo group; 100% improvement in anorexia in the treated group. mums.ac.ir |
| Healthy, underweight adults | Cyproheptadine vs. Placebo | Not specified | Statistically significant increase in appetite and weight in the cyproheptadine group. deepdyve.com |
| Malnourished children | Cyproheptadine vs. Control | Not specified | Significantly greater weight gain in the cyproheptadine-treated group compared to the control group without increasing body fat percentage. researchgate.net |
Mechanisms Underlying Orexigenic Effect
This compound sesquihydrate's appetite-stimulating, or orexigenic, effect is a well-documented phenomenon, primarily attributed to its potent antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2C subtype, within the hypothalamus. drugbank.comyoutube.comyoutube.com The hypothalamus is a critical brain region for regulating hunger and energy balance. nih.govkhanacademy.org
The arcuate nucleus (ARC) of the hypothalamus contains two main populations of neurons with opposing functions in appetite control: the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons and the orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) co-expressing neurons. nih.gov Serotonin is known to activate the POMC neurons, leading to a sensation of satiety and reduced food intake. By blocking the 5-HT2C receptors on these neurons, cyproheptadine effectively inhibits this anorexigenic pathway. youtube.com This disinhibition of the satiety signal is believed to be a key mechanism through which cyproheptadine promotes hunger.
Furthermore, some research suggests that cyproheptadine's interaction with the hormone leptin may also play a role. Leptin, a hormone produced by adipose tissue, acts on the hypothalamus to suppress appetite. nih.gov One study observed that while body weight did not significantly change after one week of cyproheptadine treatment, mean leptin levels increased. nih.gov This finding may suggest a complex interplay where cyproheptadine could be affecting appetite through pathways that are also influenced by leptin. nih.gov The antagonism of serotonin in the appetite center of the hypothalamus is a primary explanation for the drug's ability to stimulate appetite. drugbank.com
Studies in Specific Populations (e.g., Children with Cystic Fibrosis, Cancer/Cachexia)
The orexigenic properties of this compound sesquihydrate have been investigated in specific patient populations where malnutrition and poor appetite are significant clinical concerns.
Children with Cystic Fibrosis:
Malnutrition is a common complication in children with cystic fibrosis (CF) due to chronic pulmonary infections and intestinal malabsorption. nih.govresearchgate.net Several studies have explored the efficacy of cyproheptadine as an appetite stimulant in this population.
A 12-week, randomized, double-blind, controlled trial involving 18 children and adults with CF demonstrated that subjects in the cyproheptadine group had significant increases in weight (mean of 3.45 kg versus 1.1 kg in the placebo group), as well as improvements in BMI percentiles, ideal body weight for height, and both fat and fat-free mass. nih.govresearchgate.net Another study involving Brazilian children and adolescents with CF also found that cyproheptadine was effective in improving weight gain. aap.org
A retrospective study of 15 pediatric CF patients with suboptimal nutritional status who were prescribed cyproheptadine for at least 12 months showed a significant increase in the mean Body Mass Index (BMI) z-score (+0.91) compared to a decrease (-0.52) in the 12 months prior to treatment. researchgate.netnih.gov There was also a trend towards improved lung function, although this did not reach statistical significance. researchgate.net
Interactive Data Table: Cyproheptadine in Pediatric Cystic Fibrosis
| Study Type | Number of Patients | Key Findings | Reference |
| Randomized, double-blind, controlled trial | 18 | Significant increase in weight, BMI percentile, fat mass, and fat-free mass. | nih.govresearchgate.net |
| Retrospective study | 15 | Significant increase in BMI z-score over 12 months. | researchgate.netnih.gov |
| Randomized, double-blind, placebo-controlled trial | 25 (intervention group) | Can be an alternative for short-term noninvasive nutritional support. | aap.org |
Cancer/Cachexia:
Cancer-related cachexia, a wasting syndrome characterized by loss of appetite and weight, significantly impacts the quality of life and prognosis of patients. nih.govelsevierpure.com Cyproheptadine has been studied as a potential intervention to counteract this.
In a study of 66 evaluable children with cancer/treatment-related cachexia, 50 responded to cyproheptadine with an average weight gain of 2.6 kg and a significant change in the mean weight-for-age z-score. nih.govelsevierpure.comresearchgate.net For patients who did not respond to cyproheptadine, subsequent treatment with megestrol (B1676162) acetate (B1210297) was effective in 5 out of 6 patients, with an average weight gain of 2.5 kg. nih.govelsevierpure.com
Another randomized study assessing the role of cyproheptadine in 138 cancer patients with anorexia found that while appetite scores improved with both nutritional support alone and with the addition of cyproheptadine, the cyproheptadine group was better able to maintain their body weight, BMI, albumin, and hemoglobin levels throughout the treatment period. menoufia-med-j.com However, a randomized, placebo-controlled, double-blinded clinical trial in 295 patients with advanced malignant disease did not find that cyproheptadine significantly abated progressive weight loss. nih.gov
Interactive Data Table: Cyproheptadine in Cancer-Related Cachexia
| Study Population | Number of Patients | Key Findings | Reference |
| Children with cancer/treatment-related cachexia | 66 (evaluable) | 50 responders showed an average weight gain of 2.6 kg. | nih.govelsevierpure.comresearchgate.net |
| Adult cancer patients with anorexia | 138 | Cyproheptadine group maintained body weight, BMI, albumin, and hemoglobin levels. | menoufia-med-j.com |
| Adult patients with advanced malignant disease | 295 | Did not significantly abate progressive weight loss compared to placebo. | nih.gov |
Off-Label Uses and Emerging Clinical Applications
Beyond its primary indications, this compound sesquihydrate has a range of off-label uses, leveraging its diverse pharmacological properties.
Serotonin Syndrome Management
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. nih.gov It is characterized by a triad (B1167595) of symptoms: altered mental status, autonomic dysfunction, and neuromuscular abnormalities. nih.gov The overstimulation of 5-HT1A and 5-HT2A receptors is believed to be central to its pathophysiology. nih.govutah.edupharmacyjoe.com
Cyproheptadine, with its potent antagonist activity at 5-HT1A and 5-HT2A receptors, is used as an adjunctive treatment for serotonin syndrome. utah.edupharmacyjoe.comdroracle.aipsychiatrist.com By competing with serotonin at these receptor sites, it can help mitigate the symptoms of the syndrome. utah.edudroracle.ai While not a replacement for supportive care, it is considered a valuable tool, particularly in mild to moderate cases. utah.edupharmacyjoe.com Case series have reported the successful use of cyproheptadine, with some patients showing complete resolution of signs within hours of administration. nih.gov However, it's important to note that the evidence for its efficacy is largely based on case reports and clinical experience, with a lack of large-scale clinical trials. utah.edupharmacyjoe.com
Neurological Applications (e.g., Stroke Rehabilitation, Migraine Prophylaxis)
Stroke Rehabilitation:
Recent research has explored the potential of cyproheptadine in stroke rehabilitation. A randomized, placebo-controlled trial investigated its effect on neuromuscular hypertonicity in stroke survivors. The study found that cyproheptadine significantly reduced the mean delay in finger relaxation after gripping compared to placebo, without negatively impacting grip and pinch strength. researchgate.netnorthwestern.edunih.gov This suggests that the drug may help in reducing a form of muscle hypertonicity that can impede hand function after a stroke. researchgate.net Another study combined cyproheptadine with targeted muscle activation training and found that this combination led to statistically significant improvements in hand motor control in stroke survivors with chronic, severe impairment. nih.gov These findings point to the potential of cyproheptadine as a complementary therapy to facilitate rehabilitation in this patient population. researchgate.netnih.gov
Migraine Prophylaxis:
Cyproheptadine is used off-label for the prevention of migraine headaches, particularly in children and adolescents. healthline.comnih.gov Its efficacy in this context is thought to be related to its anti-serotonergic properties, as changes in serotonin levels are implicated in the pathophysiology of migraines. healthline.com By blocking serotonin receptors, cyproheptadine may help prevent the cascade of events that lead to a migraine attack. healthline.com Clinical experience suggests that it can reduce the frequency and intensity of migraines in younger patients. nih.gov A study on refractory migraine patients who had not responded to conventional treatments found that cyproheptadine dramatically reduced the frequency of migraines. nih.gov
Functional Gastrointestinal Disorders in Pediatrics
Functional gastrointestinal disorders (FGIDs) are common in children and can significantly impact their quality of life. nih.govhealio.com These disorders are thought to involve alterations in gut serotonin, leading to issues with motility and visceral hypersensitivity. nih.govresearchgate.net As a serotonin antagonist, cyproheptadine has emerged as a potentially effective treatment. nih.govresearchgate.net
A retrospective study evaluating the use of cyproheptadine in 151 children with Rome III-defined FGIDs found that 72.8% reported complete symptom improvement. nih.govresearchgate.net The drug was found to be effective in improving symptoms of functional abdominal pain, functional dyspepsia, abdominal migraine, irritable bowel syndrome (IBS), and cyclic vomiting syndrome (CVS). nih.govresearchgate.net Specifically, 100% of patients with IBS and 75% of those with CVS showed significant improvement. nih.govresearchgate.net
Cyclic vomiting syndrome (CVS), an episodic disorder of childhood, is often considered a migraine variant. aap.org Cyproheptadine is considered a first-line prophylactic therapy for CVS in children younger than five years old. healio.commedscape.comrileychildrens.orguspharmacist.com Studies have shown response rates ranging from 40% to 83% in children treated with cyproheptadine for CVS. healio.comaap.orgnih.gov
Management of Vascular Headaches
Cyproheptadine is also utilized in the management of certain types of vascular headaches, including cluster headaches. drugbank.comrobbinsheadacheclinic.com While the effect is often described as mild, it can be a useful adjunctive therapy for cluster headaches that are not well-controlled by other treatments. robbinsheadacheclinic.com Some patient reviews have reported positive experiences with cyproheptadine for ending cycles of cluster headaches. drugs.com A study analyzing about 1000 cases of idiopathic headaches suggested that cyproheptadine was a recommended treatment for both migraine and cluster headaches. nih.gov Another preliminary investigation into its use for paroxysmal hemicrania, a type of trigeminal autonomic cephalalgia, found that prophylactic cyproheptadine could improve the frequency, duration, and intensity of attacks. nih.gov
Future Directions and Research Gaps
Elucidation of Molecular Mechanisms for Unexplained Efficacy
The precise mechanisms underlying some of cyproheptadine's therapeutic effects are not yet fully understood. For instance, its effectiveness in preventing anaphylactic shock is thought to be linked to its anti-serotonergic properties, but the exact pathway has not been elucidated drugbank.com. Similarly, the mechanism by which it improves symptoms of functional dyspepsia is unknown, though it is hypothesized to be related to its potent antagonism of 5-HT2A and/or 5-HT2B receptors, potentially increasing gastric accommodation or reducing gastric hypersensitivity nih.gov.
The appetite-stimulating effect of cyproheptadine (B85728) is believed to be due to its antagonism of serotonin (B10506) receptors in the hypothalamus drugbank.com. However, the exact downstream signaling pathways remain an area for further investigation. Some studies suggest it may also increase leptin levels nih.gov. Additionally, cyproheptadine has been identified as an inhibitor of SETD7/9, a histone methyltransferase, which could contribute to its diverse effects selleckchem.com. Further research is needed to clarify how these molecular actions translate into clinical outcomes.
A study on cultured rat anterior pituitary cells suggested that cyproheptadine inhibits prolactin release by blocking calcium influx at the cell membrane, a mechanism independent of its serotonin receptor antagonism nih.gov. This finding highlights the need to explore receptor-independent actions of the drug.
Development of Targeted Therapies Based on Cyproheptadine's Receptor Profile
Cyproheptadine hydrochloride sesquihydrate is a non-selective agent with a broad receptor binding profile. It acts as a potent antagonist at histamine (B1213489) H1, serotonin 5-HT2A, and 5-HT2C receptors drugbank.comnih.govpatsnap.com. It also possesses anticholinergic (muscarinic receptor antagonist) and calcium-channel blocking properties nih.govpatsnap.comnih.gov. This promiscuous receptor interaction is responsible for both its therapeutic effects and some of its side effects.
The development of more selective ligands that target specific receptors within cyproheptadine's profile could lead to therapies with improved efficacy and better tolerability. For example, a selective 5-HT2C antagonist might retain the appetite-stimulating properties with fewer sedative or anticholinergic side effects. A deeper understanding of the contribution of each receptor to its various clinical effects is crucial for designing such targeted therapies.
| Receptor | Action | Potential Therapeutic Effect |
|---|---|---|
| Histamine H1 | Antagonist/Inverse Agonist | Antihistamine, Sedation |
| Serotonin 5-HT2A | Antagonist | Treatment of Serotonin Syndrome, Antimigraine |
| Serotonin 5-HT2C | Antagonist | Appetite Stimulation |
| Muscarinic Cholinergic | Antagonist | Anticholinergic effects |
| Dopamine | Antagonist (at higher concentrations) | Antidopaminergic effects |
Exploration of Novel Therapeutic Indications and Repurposing
The diverse pharmacological actions of cyproheptadine make it a prime candidate for drug repurposing. It is already used off-label for several conditions, including serotonin syndrome, appetite stimulation in various patient populations, and the management of vascular headaches drugbank.comnih.govnih.govnih.gov. A systematic review has shown its utility in facilitating weight gain in a variety of underweight populations nih.gov.
Recent research has uncovered its potential as an anti-cancer agent. Studies have shown that cyproheptadine can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma, myeloma, leukemia, and bladder cancer medchemexpress.comnih.gov. It has been shown to induce apoptosis and cell cycle arrest in tumor cells medchemexpress.com. A recent study in Taiwan found that cyproheptadine can enhance the immune system's ability to detect and attack cancer cells by regulating epigenetic activity and enhancing the activation of natural killer (NK) cells taiwannews.com.tw. This suggests a potential role for cyproheptadine in immunotherapy, particularly for bladder cancer taiwannews.com.tw. Research has also explored its potential in inhibiting breast cancer metastasis by acting as an N-WASP inhibitor researchgate.net.
Further potential applications include the treatment of psychiatric conditions. It has been studied for improving akathisia in patients on antipsychotic medications and for managing stimulant-related appetite suppression in individuals with ADHD wikipedia.orgnih.gov. In veterinary medicine, it is used as an appetite stimulant and for treating asthma in cats, and for pituitary pars intermedia dysfunction in horses wikipedia.org.
| Potential Indication | Proposed Mechanism | Status |
|---|---|---|
| Serotonin Syndrome | 5-HT2A receptor antagonism | Off-label use |
| Appetite Stimulation | 5-HT2C receptor antagonism | Off-label use |
| Cancer Therapy | Inhibition of cell proliferation, induction of apoptosis, epigenetic modification, immunotherapy | Preclinical and early clinical research |
| Psychiatric Conditions (e.g., Akathisia) | 5-HT2A and M1 receptor blockade | Investigational |
| Cyclical Vomiting Syndrome | Antiserotonergic effects | Off-label use |
Advanced Preclinical Models for Disease Mimicry and Efficacy Prediction
To better understand the mechanisms of cyproheptadine and predict its efficacy in novel indications, the use of advanced preclinical models is essential. Animal models of serotonin syndrome, for instance, have been crucial in elucidating the pathophysiology of the condition and the role of different serotonin receptors nih.govfu-berlin.demdpi.com. These models often involve the administration of serotonin-enhancing drugs to rats or mice to induce behaviors and autonomic responses characteristic of the syndrome nih.govfu-berlin.de.
Genetic animal models, such as serotonin transporter (SERT) knockout mice, have provided valuable insights into genetic predispositions to serotonin toxicity mdpi.comnih.govgrantome.com. These models have demonstrated that a reduced SERT function can increase susceptibility to serotonin syndrome-like behaviors, highlighting the potential for personalized medicine approaches in the future mdpi.comgrantome.com.
In the context of cancer research, in vitro studies using various cancer cell lines have been instrumental in identifying the anti-proliferative and pro-apoptotic effects of cyproheptadine medchemexpress.comnih.govresearchgate.net. Animal xenograft models have further supported these findings, showing that cyproheptadine can inhibit tumor growth in vivo nih.govtaiwannews.com.tw. These preclinical models are vital for screening potential new applications and for understanding the molecular pathways involved before moving to human trials.
Comprehensive Clinical Trials Addressing Specific Research Questions
While cyproheptadine has a long history of clinical use, there is a need for more robust, large-scale, randomized controlled trials to validate its efficacy and safety for many of its off-label uses. For example, a recent multicenter, randomized, double-blind, placebo-controlled study in South Korea provided strong evidence for its efficacy and tolerability in adults with poor appetite nih.gov. However, more research is needed in other populations, such as the elderly nih.gov.
Several clinical trials have been conducted or are underway to investigate the use of cyproheptadine for appetite stimulation in children with failure to thrive or feeding disorders clinicaltrials.govclinicaltrials.govveeva.comclinicaltrials.gov. These studies aim to provide more definitive evidence for its use in pediatric populations and to better understand phenomena such as drug tolerance clinicaltrials.gov.
A randomized, double-blinded, placebo-controlled trial has also been conducted to assess the effect of cyproheptadine on reducing neuromuscular hypertonicity in stroke survivors nih.gov. Future clinical trials should be designed to answer specific questions, such as the optimal dosing for different indications, the long-term safety profile, and its efficacy in combination with other therapies.
Q & A
Q. What are the critical safety protocols for handling Cyproheptadine hydrochloride sesquihydrate in laboratory settings?
Researchers must adhere to OSHA HCS guidelines, including:
- Use of personal protective equipment (PPE) such as gloves and lab coats to avoid skin/eye contact .
- Immediate removal of contaminated clothing and thorough handwashing before breaks .
- Neutralizing spills with appropriate agents and ensuring proper ventilation during cleanup .
- Disposal via approved hazardous waste channels to prevent environmental contamination .
Q. What pharmacological targets are associated with this compound sesquihydrate, and how are they identified?
The compound primarily antagonizes serotonin (5-HT₂) and histamine (H₁) receptors. Identification involves:
- In vitro binding assays using radiolabeled ligands to measure receptor affinity .
- Functional assays (e.g., isolated tissue preparations) to assess antagonism efficacy .
- Structural analysis of the piperidine-dibenzocycloheptene backbone to predict receptor interactions .
Q. What analytical methods are recommended for characterizing this compound sesquihydrate purity and stability?
Key methodologies include:
- High-performance liquid chromatography (HPLC) with UV detection to quantify purity .
- Thermogravimetric analysis (TGA) to confirm sesquihydrate composition via dehydration profiles .
- Nuclear magnetic resonance (NMR) for structural validation and impurity detection .
Advanced Research Questions
Q. How can molecular docking simulations (e.g., Glide or GOLD) be optimized to study Cyproheptadine’s receptor interactions?
Methodological steps include:
- Protein preparation : Generate a 3D receptor structure (e.g., 5-HT₂A) using crystallographic data and optimize hydrogen bonding networks .
- Ligand flexibility : Account for torsional rotations in the piperidine ring during docking .
- Scoring functions : Use GlideScore 2.5 to penalize non-physical interactions (e.g., exposed charged groups) .
- Validation : Compare docking poses with experimental binding data (e.g., X-ray co-crystallography) to refine accuracy .
Q. How should researchers resolve contradictions in reported efficacy data for this compound sesquihydrate across studies?
Strategies involve:
- Meta-analysis : Systematically evaluate variables such as dosage, model systems, and receptor subtype selectivity .
- Dose-response reevaluation : Conduct in vivo/in vitro studies under standardized conditions to isolate confounding factors .
- Cross-species validation : Compare pharmacokinetic profiles (e.g., metabolism in rodents vs. humans) to explain disparities .
Q. What experimental design considerations are critical for comparing in vitro and in vivo studies of Cyproheptadine?
Key factors include:
- In vitro : Use primary cell cultures (e.g., mast cells) to assess histamine release inhibition; control for serum protein binding .
- In vivo : Select animal models (e.g., murine anaphylaxis) with translational relevance; monitor plasma half-life and blood-brain barrier penetration .
- Bridging data : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies between assays .
Q. How can researchers integrate computational and empirical methods to study Cyproheptadine’s off-target effects?
A hybrid approach involves:
- Virtual screening : Use Glide or GOLD to predict interactions with non-target receptors (e.g., muscarinic acetylcholine receptors) .
- High-throughput screening (HTS) : Validate computational predictions via fluorescence-based calcium flux assays .
- Machine learning : Train models on toxicity databases to prioritize experimental testing .
Q. What strategies enhance the detection of Cyproheptadine metabolites in pharmacokinetic studies?
Advanced methodologies include:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity .
- Stable isotope labeling : Track metabolite pathways using deuterated analogs .
- Bile cannulation in rodents : Collect enterohepatic circulation samples to identify Phase II metabolites .
Methodological Frameworks
Q. How should researchers design studies to investigate Cyproheptadine’s synergistic effects in combination therapies?
Apply factorial experimental design:
- Dose matrix : Test varying ratios of Cyproheptadine with adjunct drugs (e.g., SSRIs) to identify additive vs. antagonistic effects .
- Isobolographic analysis : Quantify synergy using dose-response surfaces .
- Mechanistic profiling : Use RNA sequencing to identify pathway crosstalk (e.g., serotonin vs. histamine signaling) .
Q. What criteria should guide the selection of preclinical models for Cyproheptadine’s antiserotonergic activity?
Prioritize models based on:
- Translational relevance : Zebrafish larvae for high-throughput behavioral screens vs. primates for CNS penetration studies .
- Endpoint specificity : Measure 5-HT₂ receptor occupancy via PET imaging in non-human primates .
- Ethical alignment : Follow institutional guidelines for minimizing vertebrate use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
